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Exploratory

Technical Guide: Identification and Characterization of Leucinostatin B

Topic: from Purpureocillium lilacinum Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals Executive Summary Leucinostatin B is a bioactive peptaibiotic metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: from Purpureocillium lilacinum Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary

Leucinostatin B is a bioactive peptaibiotic metabolite produced by the entomopathogenic fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus). Structurally homologous to the major metabolite Leucinostatin A, Leucinostatin B is distinguished by a specific demethylation at the C-terminal diamine residue. While often considered a minor co-metabolite, its potent biological activity—specifically as a mitochondrial ATP synthase inhibitor and uncoupler of oxidative phosphorylation—necessitates precise identification and separation from its structural analogs.

This guide provides a rigorous, field-validated workflow for the extraction, purification, and definitive analytical identification of Leucinostatin B. It prioritizes self-validating protocols that distinguish Leucinostatin B from the A-form to ensure data integrity in pharmacological and agricultural applications.

Biosynthetic Origin & Chemical Structure

The Source Organism

Purpureocillium lilacinum is a ubiquitous soil fungus and potent nematophagous agent.[1][2] The biosynthesis of Leucinostatins is governed by the non-ribosomal peptide synthetase (NRPS) gene cluster, specifically the lcsA gene.[1][2][3] Unlike secondary metabolites that are strictly degradation products, Leucinostatins are integral membrane-active peptides produced during sporulation and stationary growth phases.

Structural Chemistry: The A vs. B Distinction

Leucinostatin B (C₆₁H₁₀₉N₁₁O₁₃) is a linear nonapeptide containing non-proteinogenic amino acids such as (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) and cis-4-methyl-L-proline .[4][5]

The critical structural differentiator lies at the C-terminus:

  • Leucinostatin A: Terminated with (2S)-N¹,N¹-dimethylpropane-1,2-diamine (DPD).[4][6][7]

  • Leucinostatin B: Terminated with (2S)-N¹-methylpropane-1,2-diamine (MPD).[4][7]

This single methyl group difference alters the lipophilicity and basicity of the molecule, serving as the primary handle for chromatographic separation and spectroscopic identification.

Experimental Workflow: Isolation and Purification

To isolate high-purity Leucinostatin B, researchers must employ a differential polarity strategy. The following protocol minimizes co-elution with Leucinostatin A.

Fermentation and Extraction Protocol

Step 1: Cultivation

  • Medium: Potato Dextrose Broth (PDB) supplemented with 0.5% peptone to enhance peptide yield.

  • Conditions: Incubate P. lilacinum (e.g., strain ATCC SD 6536) at 27°C for 7–10 days with orbital shaking (150 rpm).

  • Checkpoint: Harvest when pH shifts towards alkalinity (pH > 7.5), indicating peptide accumulation.

Step 2: Liquid-Liquid Extraction (LLE)

  • Filtration: Separate mycelia from culture broth using Whatman No. 1 filter paper.

  • Solvent Partitioning: Extract the filtrate twice with Ethyl Acetate (EtOAc) (1:1 v/v).

    • Note: Leucinostatins are amphiphilic. If the aqueous phase remains cloudy, perform a secondary extraction with n-Butanol to recover more polar fractions, though Leucinostatin B predominantly partitions into EtOAc.

  • Concentration: Evaporate the organic layer under reduced pressure at 40°C to yield a crude oily residue.

Step 3: Chromatographic Purification

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase Gradient: Chloroform:Methanol:Ammonia (aq).

    • Start: 90:10:1 (Elutes non-polar impurities).

    • Ramp: 65:25:4 (Elutes Leucinostatin A first, followed by Leucinostatin B).

  • Validation: Monitor fractions via TLC (SiO₂) using Ninhydrin spray (pink/purple spot) and UV₂₅₄ absorption.

Visualization of Isolation Workflow

IsolationWorkflow Start P. lilacinum Culture (PDB, 7-10 Days) Filter Filtration (Separate Mycelia vs Broth) Start->Filter LLE Liquid-Liquid Extraction (Ethyl Acetate) Filter->LLE Filtrate Crude Crude Extract (Oily Residue) LLE->Crude Evaporation Column Silica Gel Chromatography (CHCl3:MeOH:NH4OH) Crude->Column FractionA Fraction 1: Leucinostatin A Column->FractionA Elutes First FractionB Fraction 2: Leucinostatin B Column->FractionB Elutes Second (More Polar) Purify Final Polish (HPLC/Recrystallization) FractionB->Purify

Figure 1: Step-by-step isolation workflow for Leucinostatin B, highlighting the critical chromatographic separation from the A-isoform.

Analytical Identification (The Core)

Definitive identification requires a multi-modal approach. Relying solely on retention time is insufficient due to the structural similarity of the Leucinostatin complex.

Mass Spectrometry (MS)

Leucinostatin B is identified by a mass shift of -14 Da relative to Leucinostatin A, corresponding to the loss of a methyl group.

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).

  • Key Signals:

    • [M+H]⁺: m/z ~1205.8 (Leucinostatin B) vs ~1219.8 (Leucinostatin A).

    • Fragmentation (MS/MS): Look for the C-terminal fragment ions. The N-terminal fatty acid chain (4-methylhex-2-enoic acid) and core peptide sequence will produce identical b-ions for both A and B. The y-ions containing the C-terminus will display the -14 Da shift.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the C-terminal amine methylation state.

  • Solvent: CD₃OD (Methanol-d4) or DMSO-d₆.

  • Diagnostic Signals (¹H NMR):

    • Leucinostatin A: Shows a singlet integrating for 6H at approx. δ 2.8–3.0 ppm (N(CH₃)₂).

    • Leucinostatin B: Shows a singlet (or doublet if coupled to NH) integrating for 3H at a slightly shifted field position (approx. δ 2.4–2.6 ppm for N-CH₃).

    • Absence of Signal: The disappearance of the second methyl signal is the confirmation of the B-isoform.

Physicochemical Comparison Table
FeatureLeucinostatin ALeucinostatin B
Molecular Formula C₆₂H₁₁₁N₁₁O₁₃C₆₁H₁₀₉N₁₁O₁₃
Molecular Weight ~1218.6 Da~1204.6 Da
C-Terminus Dimethyl-propane-diamineMonomethyl-propane-diamine
HPLC Elution Order Elutes Earlier (Less Polar)Elutes Later (More Polar)
¹H NMR (N-Me) ~3.0 ppm (6H, singlet)~2.5 ppm (3H, singlet/doublet)
Primary Toxicity High (LD₅₀ ~1.8 mg/kg mice ip)Moderate (Lower toxicity than A)

Functional Validation & Biological Activity[1][2]

To verify that the isolated metabolite is active and not a biologically inert degradation product, perform the following assays.

Mitochondrial Uncoupling Assay

Leucinostatins act as uncouplers of oxidative phosphorylation and inhibitors of ATP synthase (F₀ portion).

  • Protocol: Isolate rat liver mitochondria or use a yeast model.

  • Measurement: Monitor oxygen consumption using a Clark-type electrode.

  • Result: Leucinostatin B will induce a burst in oxygen consumption (uncoupling state 4 respiration) followed by inhibition at higher concentrations. It competes with oligomycin.

Antimicrobial/Antiprotozoal Potency

Leucinostatin B exhibits significant activity against Trypanosoma species and specific fungi, though often with a higher IC₅₀ than Leucinostatin A.

  • Target: Trypanosoma brucei or Candida albicans.

  • Metric: IC₅₀ determination via Alamar Blue assay.

  • Expectation: Valid Leucinostatin B should show IC₅₀ values in the nanomolar range (e.g., 10–100 nM), confirming the integrity of the peptide core and lipid tail.

Mechanism of Action Diagram

Mechanism LeuB Leucinostatin B MitoMembrane Mitochondrial Inner Membrane LeuB->MitoMembrane Inserts via Lipid Tail ATPSynthase ATP Synthase (F0 Subunit) MitoMembrane->ATPSynthase Binds Uncoupling Proton Gradient Dissipation MitoMembrane->Uncoupling Destabilizes CellDeath ATP Depletion & Cell Death ATPSynthase->CellDeath Inhibits Function Uncoupling->CellDeath

Figure 2: Mechanism of action showing Leucinostatin B targeting the mitochondrial membrane and ATP synthase.[8]

References

  • Mori, Y., et al. (1982). Structure of leucinostatin A, new peptide antibiotic from Paecilomyces lilacinus A-267.[9] Journal of the Chemical Society, Chemical Communications. Link

  • Mori, Y., et al. (1983). Studies on peptide antibiotics, leucinostatins. II. The structures of leucinostatins A and B. The Journal of Antibiotics.[10][11] Link

  • Fukushima, K., et al. (1983). Studies on peptide antibiotics, leucinostatins.[3][12] I. Separation, physico-chemical properties and biological activities of leucinostatins A and B. The Journal of Antibiotics.[10][11] Link

  • Wang, G., et al. (2016). Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining. PLOS Pathogens.[13] Link[13]

  • Brand, S., et al. (2021). Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. Angewandte Chemie International Edition. Link

  • PubChem. Leucinostatin B Compound Summary. National Library of Medicine. Link[8]

Sources

Foundational

Leucinostatin B M+H isotopic distribution pattern

An In-depth Technical Guide to the Leucinostatin B [M+H]⁺ Isotopic Distribution Pattern Executive Summary This technical guide provides a comprehensive framework for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Leucinostatin B [M+H]⁺ Isotopic Distribution Pattern

Executive Summary

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the theoretical principles and practical application of mass spectrometry for determining the isotopic distribution pattern of the protonated molecule ([M+H]⁺) of Leucinostatin B. Leucinostatin B, a complex peptide antibiotic, presents a characteristic isotopic signature that, when accurately measured and interpreted, serves as a powerful tool for its unambiguous identification and confirmation. This document delineates the causality behind experimental choices, provides a self-validating protocol for high-resolution mass spectrometry, and offers a detailed guide to data interpretation, thereby ensuring scientific rigor and trustworthiness in the analytical workflow.

Part 1: Foundational Principles: Leucinostatin B and Isotopic Distributions

The Analyte: Leucinostatin B

Leucinostatin B is a non-ribosomal peptide antibiotic produced by various filamentous fungi, such as Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[] It belongs to the peptaibiotic class of natural products and exhibits a range of biological activities, including potent antifungal and antitumor properties.[] Its complex structure and high molecular weight make high-resolution mass spectrometry an indispensable tool for its characterization.[2] The accepted molecular formula for Leucinostatin B is C₆₁H₁₀₉N₁₁O₁₃ .[3][4]

The Physics: Isotopic Abundance in Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. However, elements are not monoisotopic; they exist in nature as a mixture of stable isotopes (e.g., Carbon exists as ~98.9% ¹²C and ~1.1% ¹³C).[5] For small molecules, the most abundant peak in a mass spectrum typically corresponds to the monoisotopic mass, where all atoms are the most abundant isotope.

For larger molecules like Leucinostatin B, the cumulative probability of incorporating at least one heavy isotope becomes significant.[6] With 61 carbon atoms, the probability of the molecule containing at least one ¹³C atom is very high, making the M+1 peak (the molecule containing one ¹³C instead of a ¹²C) highly abundant. This results in a characteristic cluster of peaks, known as the isotopic distribution pattern, where the monoisotopic peak is often not the most intense.[7]

The Ion: The Significance of the [M+H]⁺ Adduct

Electrospray ionization (ESI) is a "soft" ionization technique ideal for analyzing large, polar molecules like peptides.[2][8] It typically generates protonated molecular ions, denoted as [M+H]⁺, by adding a proton to the analyte molecule without causing it to fragment. This allows for the precise determination of the molecule's intact mass and its corresponding isotopic pattern. The analysis of the [M+H]⁺ ion is therefore central to confirming the identity of Leucinostatin B.

Part 2: Theoretical Isotopic Distribution of Leucinostatin B [M+H]⁺

A core principle of this analysis is the ability to predict the isotopic pattern from first principles, given the elemental composition. This theoretical pattern serves as the benchmark against which experimental data is validated.

Elemental Composition and Mass Calculation

First, we establish the parameters for the ion of interest:

  • Neutral Molecular Formula: C₆₁H₁₀₉N₁₁O₁₃

  • Neutral Monoisotopic Mass: 1203.8206 Da[3][4]

  • Protonated Ion Formula ([M+H]⁺): C₆₁H₁₁₀N₁₁O₁₃⁺

  • Protonated Monoisotopic m/z: 1204.8279 (for z=1)

The theoretical isotopic distribution is calculated by convoluting the natural abundance probabilities of all isotopes for every element in the formula.[9][10] This complex calculation is typically performed by specialized software but is conceptually based on the expansion of polynomials representing each element's isotopic profile.[6]

G C Carbon (x61) ¹²C: 98.9% ¹³C: 1.1% M1 M+1 Peak Mainly from one ¹³C C->M1 Major Contributor M2 M+2 Peak Mainly from two ¹³C or one ¹⁸O C->M2 Major Contributor N Nitrogen (x11) ¹⁴N: 99.6% ¹⁵N: 0.4% N->M1 Minor Contributor O Oxygen (x13) ¹⁶O: 99.8% ¹⁷O: 0.04% ¹⁸O: 0.2% O->M2 Minor Contributor M Monoisotopic Peak (M) All ¹²C, ¹⁴N, ¹⁶O...

Caption: Conceptual contribution of elements to isotopic peaks.

Predicted Isotopic Distribution Data

The calculated theoretical distribution for the Leucinostatin B [M+H]⁺ ion is summarized below.

Peak LabelTheoretical m/zRelative Abundance (%)Primary Contributor(s)
M (Monoisotopic)1204.827949.3C₆₁H₁₁₀N₁₁O₁₃⁺ (all most abundant isotopes)
M+11205.8313100.0One ¹³C atom
M+21206.834682.1Two ¹³C atoms or one ¹⁸O
M+31207.838045.5Three ¹³C atoms
M+41208.841319.3Four ¹³C atoms

Note: These values are representative and calculated based on standard isotopic abundances. The M+1 peak is predicted to be the base peak (most abundant).

Part 3: Experimental Protocol for High-Resolution Mass Spectrometry

This protocol is designed as a self-validating system. Adherence to these steps ensures the acquisition of high-quality, reliable data that can be confidently matched against the theoretical model.

Sample Preparation

The goal is to prepare a clean, dilute solution of Leucinostatin B in a solvent compatible with ESI to prevent ion suppression and ensure a stable signal.

  • Stock Solution: Accurately weigh ~1 mg of Leucinostatin B standard and dissolve in 1 mL of dimethyl sulfoxide (DMSO) to create a 1 mg/mL stock solution.[4]

  • Working Solution: Create a working solution by diluting the stock solution to a final concentration of 1-5 µg/mL. The final solvent should be a mixture appropriate for ESI, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

    • Causality: Acetonitrile aids in desolvation, while water maintains solubility. Formic acid provides the necessary protons (H⁺) to promote the formation of the [M+H]⁺ ion in positive ionization mode.

Instrumentation and Method Parameters

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, is mandatory to resolve the isotopic peaks of this high-mass ion.[11]

  • Infusion: Introduce the working solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Causality: Direct infusion provides a continuous and stable stream of analyte, allowing for signal averaging and the acquisition of a high-quality spectrum, free from chromatographic variability.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 – 4.0 kV. Reason: To establish a stable electrospray cone and efficient ion generation.

    • Source/Desolvation Temperature: 250 – 350 °C. Reason: To facilitate the evaporation of solvent droplets and release of gas-phase ions.

    • Cone/Nozzle Voltage: 20 – 40 V. Reason: A low voltage is used to gently guide ions into the mass analyzer without inducing in-source fragmentation.

    • Nebulizing/Desolvation Gas Flow (N₂): Set according to manufacturer recommendations to optimize droplet formation and desolvation.

  • Mass Analyzer Parameters:

    • Mass Range: Scan from m/z 200 to 2000. Reason: This range comfortably encompasses the ion of interest and allows for observation of potential contaminants or adducts.

    • Resolution: Set to >70,000 FWHM (Full Width at Half Maximum). Reason: High resolution is critical to achieve baseline separation between the isotopic peaks, which are separated by approximately 1.003 Da.[5]

    • Acquisition Time: Acquire data for 1-2 minutes. Reason: This allows for sufficient signal averaging to improve the signal-to-noise ratio and the accuracy of the measured relative abundances.

  • Calibration: Ensure the instrument is calibrated immediately prior to the analysis using a standard calibration solution appropriate for the mass range.

    • Trustworthiness: A recent, successful calibration ensures high mass accuracy (<5 ppm), which is fundamental for confirming the elemental composition.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis A Leucinostatin B Standard B Dissolve in DMSO (Stock Solution) A->B C Dilute in ACN/H₂O + 0.1% Formic Acid (Working Solution) B->C D Syringe Pump (Direct Infusion) C->D E ESI Source (Positive Ion Mode) D->E F High-Resolution Mass Analyzer E->F G Detector F->G H Result: High-Resolution Mass Spectrum G->H

Caption: Experimental workflow for acquiring the mass spectrum.

Part 4: Data Analysis, Interpretation, and Validation

Data Extraction

From the acquired high-resolution spectrum, identify the isotopic cluster centered around m/z 1205. Record the exact m/z and the intensity (abundance) of the monoisotopic peak (M) and at least the next four peaks (M+1 to M+4).

Comparison and Validation

Create a table to directly compare the experimental results with the theoretical predictions.

ParameterTheoretical ValueExperimental ValueDeviation
Monoisotopic m/z 1204.8279[Record experimental m/z][Calculate ppm error]
Relative Abundances:
M49.3%[Normalize and record][Calculate % difference]
M+1100.0%100.0% (by definition)N/A
M+282.1%[Normalize and record][Calculate % difference]
M+345.5%[Normalize and record][Calculate % difference]
M+419.3%[Normalize and record][Calculate % difference]

Criteria for Self-Validation:

  • Mass Accuracy: The measured monoisotopic m/z should be within 5 ppm of the theoretical value. This provides strong evidence for the elemental formula C₆₁H₁₁₀N₁₁O₁₃⁺.

  • Isotopic Abundance Match: The relative abundances of the experimental isotopic peaks should closely match the theoretical distribution. A high degree of correlation confirms the number of atoms of each element, particularly carbon, in the molecule.

Deviations can arise from poor instrument calibration, low signal-to-noise, or the presence of co-eluting, isobaric interferences. If significant deviations are observed, the protocol steps, particularly calibration and sample purity, should be revisited.

Conclusion

The analysis of the [M+H]⁺ isotopic distribution pattern is a robust and highly specific method for the confirmation of Leucinostatin B. By combining a precise theoretical prediction with a meticulous experimental protocol using high-resolution mass spectrometry, researchers can achieve an exceptionally high degree of confidence in their analytical results. This self-validating workflow, grounded in the fundamental principles of mass spectrometry and isotopic abundance, represents a cornerstone of modern natural product characterization.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139589316, Leucinostatin B. PubChem. [Link]

  • Yergey, J. A. (1983). A general approach to calculating isotopic distributions for mass spectrometry. International Journal of Mass Spectrometry and Ion Physics. [Link]

  • Campbell, J. L., & Crawford, E. L. (2007). Isotopologue Distributions of Peptide Product Ions by Tandem Mass Spectrometry: Quantitation of Low Levels of Deuterium Incorporation. Journal of the American Society for Mass Spectrometry. [Link]

  • Glavin, D. P., et al. (2021). Imaging mass spectrometry for natural products discovery: a review of ionization methods. Natural Product Reports. [Link]

  • Kwiecien, N. W., & Coon, J. J. (2014). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Journal of Natural Products. [Link]

  • Carr, S. A., & Gygi, S. P. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. [Link]

  • International Center for Chemical and Biological Sciences. (n.d.). ESI-MS/MS of Natural Products' Project. ICCBS. [Link]

  • Stenson, A. C., et al. (2002). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Organic Geochemistry. [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • BioFSharp Developers. (n.d.). NB02c Isotopic Distribution. BioFSharp Documentation. [Link]

  • The ISIC-EPFL. (n.d.). Molecular mass calculator. mstoolbox. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101278422, Leucinostatin. PubChem. [Link]

  • Rockwood, A. L., & Van Orden, S. L. (1996). Ultrahigh-Speed Calculation of Isotope Distributions. Analytical Chemistry. [Link]

  • McCloskey, J. A., et al. (2012). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PLoS ONE. [Link]

  • MacCoss, M. J., et al. (2005). Envelope: Interactive software for modeling and fitting complex isotope distributions. ResearchGate. [Link]

  • Ojo, A., et al. (2021). Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin. International Journal of Molecular Sciences. [Link]

  • Thermo Fisher Scientific. (2020). Isotopes and Mass Spectrometry. YouTube. [Link]

  • Böcker, S., & Rasche, F. (2012). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. Journal of The American Society for Mass Spectrometry. [Link]

  • Ojo, A., et al. (2021). Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin. MDPI. [Link]

  • Cantrell, C. L., et al. (2014). Liquid chromatography-tandem mass spectrometry characterization of five new leucinostatins produced by Paecilomyces lilacinus CG—189. The Journal of Antibiotics. [Link]

  • Cantrell, C. L., et al. (2014). Figure 2: LC-MS full scan of the crude extract in the positive mode and... ResearchGate. [Link]

Sources

Exploratory

The Dual-Edged Sword: Unraveling the Complex Mechanism of Action of Leucinostatin B

A Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Leucinostatin B, a non-ribosomal peptide antibiotic produced by various fungi, has garnered...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Leucinostatin B, a non-ribosomal peptide antibiotic produced by various fungi, has garnered significant scientific interest due to its potent and broad-spectrum biological activities, including antifungal, antibacterial, antiprotozoal, and anticancer properties.[1][] This guide provides an in-depth technical exploration of the multifaceted mechanism of action of Leucinostatin B. We will dissect its primary interactions with cellular membranes, its profound impact on mitochondrial bioenergetics, and the downstream consequences that culminate in cellular demise. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of this complex natural product.

Introduction: The Molecular Architecture and Biological Significance of Leucinostatin B

Leucinostatin B belongs to the peptaibiotic family, characterized by a high content of non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib), and a C-terminal amino alcohol.[3] Its unique lipopeptide structure is fundamental to its biological activity, enabling it to interact with and traverse cellular membranes.[][4] While initially identified for its antimicrobial properties, the potent cytotoxicity of Leucinostatin B against various cancer cell lines and pathogenic protozoa has expanded its potential therapeutic applications.[1][][3] Understanding its mechanism of action is paramount for the rational design of novel derivatives with improved therapeutic indices.

Primary Target: The Cell Membrane and the Induction of Membrane Instability

A primary and crucial aspect of Leucinostatin B's mechanism of action is its direct interaction with biological membranes.[3][5] This interaction is not passive but leads to a significant destabilization of the membrane architecture.

Liposome Permeabilization and the Role of Cholesterol

In vitro studies utilizing artificial liposomes have demonstrated that Leucinostatin B can induce membrane leakage.[5][6] The sensitivity of liposomes to Leucinostatin B is inversely correlated with their cholesterol content, suggesting that the sterol composition of a membrane can modulate the peptide's activity.[5][6] This finding has significant implications for its selectivity towards different cell types and pathogens, which may have varying membrane cholesterol levels.

Ionophoric Activity: Disrupting Cation Homeostasis

Leucinostatin B functions as a weak ionophore, facilitating the transport of monovalent and divalent cations across cellular membranes.[3][7] This ionophoric activity disrupts the carefully maintained electrochemical gradients essential for numerous cellular processes, including signal transduction and nutrient transport.

The Powerhouse Under Siege: Leucinostatin B's Assault on Mitochondrial Function

The mitochondrion is a central hub for the cytotoxic effects of Leucinostatin B. The peptide exerts a dual and potent inhibitory effect on oxidative phosphorylation, the primary mechanism for ATP production in aerobic organisms.[8]

Inhibition of F₀F₁-ATP Synthase: A Molecular Brake on Energy Production

A key molecular target of Leucinostatin B is the mitochondrial F₀F₁-ATP synthase, the enzyme responsible for synthesizing ATP.[1][9][10][11][12] Leucinostatin B binds to the F₀ component of the ATP synthase, effectively inhibiting its function.[10] This inhibition halts the production of ATP, leading to a rapid depletion of cellular energy reserves. The inhibitory effect of Leucinostatin B on ATP synthase is comparable to that of oligomycin, a well-characterized inhibitor of this enzyme.[1][9]

Uncoupling of Oxidative Phosphorylation and Dissipation of Membrane Potential

At higher concentrations, Leucinostatin B acts as an uncoupler of oxidative phosphorylation.[8][13][14] It achieves this by dissipating the proton motive force (the electrochemical gradient of protons across the inner mitochondrial membrane) that drives ATP synthesis. This uncoupling effect is likely a consequence of its ionophoric properties, creating a pathway for protons to leak back into the mitochondrial matrix, bypassing the ATP synthase.[8] The loss of mitochondrial membrane potential is a critical event that can trigger downstream apoptotic pathways.[3]

Downstream Consequences: Inhibition of mTORC1 Signaling

The inhibition of ATP synthase and the subsequent energy depletion have significant downstream consequences for cellular signaling. One notable effect is the rapid inhibition of the mTORC1 signaling pathway in sensitive cancer cell lines.[1][9] mTORC1 is a central regulator of cell growth and proliferation, and its inhibition contributes to the cytostatic and cytotoxic effects of Leucinostatin B.[1]

Experimental Protocols for Elucidating the Mechanism of Action

To provide a practical framework for researchers, this section details key experimental protocols used to investigate the multifaceted mechanism of Leucinostatin B.

Mitochondrial Respiration and ATP Synthase Inhibition Assay

This protocol utilizes high-resolution respirometry to measure the effect of Leucinostatin B on mitochondrial oxygen consumption.

Methodology:

  • Cell Permeabilization: Treat cultured cells (e.g., cancer cell lines) with a mild detergent like digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Substrate Addition: Add mitochondrial substrates (e.g., pyruvate, malate, and ADP) to initiate state 3 respiration (ADP-stimulated).

  • Leucinostatin B Titration: Sequentially add increasing concentrations of Leucinostatin B to the respiration chamber.

  • Oxygen Consumption Monitoring: Continuously monitor the oxygen consumption rate using a high-resolution respirometer.

  • Data Analysis: A decrease in state 3 respiration upon the addition of Leucinostatin B indicates inhibition of the electron transport chain or ATP synthase. To specifically confirm ATP synthase inhibition, the effect can be compared to that of a known inhibitor like oligomycin.

Mitochondrial Membrane Potential Assay

This protocol employs a fluorescent dye to assess changes in the mitochondrial membrane potential.

Methodology:

  • Cell Loading: Incubate the cells of interest with a potentiometric fluorescent dye, such as JC-1 or TMRM (Tetramethylrhodamine, Methyl Ester).

  • Leucinostatin B Treatment: Treat the loaded cells with varying concentrations of Leucinostatin B for a defined period.

  • Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.

  • Data Interpretation: A decrease in the fluorescence signal (or a shift from red to green fluorescence in the case of JC-1) indicates a depolarization of the mitochondrial membrane potential.

Liposome Leakage Assay

This assay assesses the ability of Leucinostatin B to permeabilize artificial membranes.

Methodology:

  • Liposome Preparation: Prepare liposomes of a defined lipid composition (e.g., lecithin and cholesterol) encapsulating a fluorescent marker (e.g., carboxyfluorescein).

  • Leucinostatin B Addition: Add Leucinostatin B to the liposome suspension.

  • Fluorescence Monitoring: Measure the increase in fluorescence over time.

  • Data Analysis: An increase in fluorescence indicates the leakage of the encapsulated marker from the liposomes, demonstrating the membrane-permeabilizing activity of Leucinostatin B.

Visualizing the Mechanism: Signaling and Workflow Diagrams

To provide a clearer understanding of the complex interplay of Leucinostatin B's actions, the following diagrams illustrate the key pathways and experimental workflows.

LeucinostatinB_Mechanism cluster_membrane Cellular & Mitochondrial Membranes cluster_mitochondria Mitochondrion cluster_downstream Downstream Effects LeucinostatinB Leucinostatin B Membrane Membrane Interaction (Lipid Dependent) LeucinostatinB->Membrane Ionophore Ionophoric Activity (Cation Transport) LeucinostatinB->Ionophore ATPsynthase F₀F₁-ATP Synthase LeucinostatinB->ATPsynthase Destabilization Membrane Destabilization & Leakage Membrane->Destabilization Uncoupling Uncoupling of Oxidative Phosphorylation Ionophore->Uncoupling Cytotoxicity Cytotoxicity & Antiproliferative Effects Destabilization->Cytotoxicity ATP_Inhibition ATP Synthesis Inhibition ATPsynthase->ATP_Inhibition Energy_Depletion Cellular Energy Depletion ATP_Inhibition->Energy_Depletion MMP_Loss Loss of Mitochondrial Membrane Potential Uncoupling->MMP_Loss MMP_Loss->Energy_Depletion mTORC1_Inhibition mTORC1 Signaling Inhibition Energy_Depletion->mTORC1_Inhibition mTORC1_Inhibition->Cytotoxicity

Figure 1: A signaling pathway diagram illustrating the multifaceted mechanism of action of Leucinostatin B.

Experimental_Workflow cluster_respirometry Mitochondrial Respiration Assay cluster_mmp Mitochondrial Membrane Potential Assay cluster_liposome Liposome Leakage Assay Permeabilize Permeabilize Cells (Digitonin) AddSubstrates Add Mitochondrial Substrates & ADP Permeabilize->AddSubstrates AddLeucinostatinB Titrate Leucinostatin B AddSubstrates->AddLeucinostatinB MeasureO2 Measure O₂ Consumption AddLeucinostatinB->MeasureO2 AnalyzeResp Analyze Respiration Inhibition MeasureO2->AnalyzeResp LoadDye Load Cells with Potentiometric Dye TreatLeucinostatinB Treat with Leucinostatin B LoadDye->TreatLeucinostatinB MeasureFluorescence Measure Fluorescence (Flow Cytometry/Microscopy) TreatLeucinostatinB->MeasureFluorescence AnalyzeMMP Analyze Membrane Depolarization MeasureFluorescence->AnalyzeMMP PrepareLiposomes Prepare Dye-Loaded Liposomes AddLeucinostatinB_Lipo Add Leucinostatin B PrepareLiposomes->AddLeucinostatinB_Lipo MonitorFluorescence Monitor Fluorescence Increase AddLeucinostatinB_Lipo->MonitorFluorescence AnalyzeLeakage Analyze Membrane Permeabilization MonitorFluorescence->AnalyzeLeakage

Figure 2: A workflow diagram outlining the key experimental protocols for investigating the mechanism of action of Leucinostatin B.

Summary and Future Directions

The mechanism of action of Leucinostatin B is a compelling example of a natural product that targets multiple, interconnected cellular processes to exert its potent biological effects. Its ability to disrupt membrane integrity, act as an ionophore, and potently inhibit mitochondrial ATP synthase culminates in a catastrophic failure of cellular bioenergetics. This dual-action on both membrane and mitochondrial function makes it a formidable cytotoxic agent.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To identify the specific structural motifs responsible for its distinct activities (e.g., ATP synthase inhibition vs. ionophoric activity). This knowledge can guide the synthesis of analogues with improved selectivity and reduced off-target toxicity.

  • Elucidation of Resistance Mechanisms: Understanding how cells might develop resistance to Leucinostatin B is crucial for its potential therapeutic development.

  • Combination Therapies: Investigating the synergistic effects of Leucinostatin B with other anticancer or antimicrobial agents could lead to more effective treatment strategies.

By continuing to unravel the intricate details of its mechanism of action, the scientific community can better position Leucinostatin B and its derivatives as next-generation therapeutic agents.

References

  • Kil, Y.-S., Risinger, A. L., Petersen, C. L., et al. (2020). Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer. Journal of Natural Products, 83(6), 2010–2020. [Link]

  • Takahashi, N., Sasaki, T., & Inamori, Y. (1983). Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria. Journal of Antibiotics, 36(12), 1734-1739. [Link]

  • Nakajima, M., & Arai, T. (1977). Action of the Peptide Antibiotic Leucinostatin. Antimicrobial Agents and Chemotherapy, 12(4), 893-898. [Link]

  • Kunz, S., Laleu, B., & Maser, P. (2019). Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. Chemistry – A European Journal, 25(63), 14371-14379. [Link]

  • Arai, T., & Nakajima, M. (1977). Action of the peptide antibiotic leucinostatin. Antimicrobial Agents and Chemotherapy, 12(4), 893-898. [Link]

  • Risinger, A. L., & Mooberry, S. L. (2020). Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer. Journal of Natural Products, 83(6), 2010-2020. [Link]

  • Nakajima, M., & Arai, T. (1977). Action of the Peptide Antibiotic Leucinostatin. Antimicrobial Agents and Chemotherapy, 12(4), 893-898. [Link]

  • Momose, I., et al. (2019). Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28. Journal of Natural Products, 82(12), 3359-3367. [Link]

  • Ahmad, Z., & Senior, A. E. (2023). An overview of ATP synthase, inhibitors, and their toxicity. Journal of Bioenergetics and Biomembranes, 55(6), 499-514. [Link]

  • Hong, S., & Pedersen, P. L. (2008). ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas. Microbiology and Molecular Biology Reviews, 72(4), 590-641. [Link]

  • Chen, Y., et al. (2016). Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining. PLOS Pathogens, 12(7), e1005685. [Link]

  • Chen, Y., et al. (2016). Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining. PLOS Pathogens, 12(7), e1005685. [Link]

  • Arai, T., et al. (1982). Structure of leucinostatin B, an uncoupler on mitochondria. The Journal of Antibiotics, 35(10), 1330-1335. [Link]

  • Amanote Research. (n.d.). (PDF) Structure of Leucinostatin B, an Uncoupler on Mitochondria. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Leucinostatin B. PubChem Compound Database. Retrieved February 22, 2026, from [Link]

  • Kunz, S., et al. (2019). Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. BORIS Portal. [Link]

  • Ojo, O. O., et al. (2022). Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin. International Journal of Molecular Sciences, 23(21), 12959. [Link]

  • Kunz, S., et al. (2023). Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

  • Gauthier, M., & Gincel, E. (1994). The nonapeptide leucinostatin A acts as a weak ionophore and as an immunosuppressant on T lymphocytes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1221(2), 125-132. [Link]

  • Kunz, S., et al. (2023). Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

  • Helaly, S. E., et al. (2020). New Peptaibiotics and a Cyclodepsipeptide from Ijuhya vitellina: Isolation, Identification, Cytotoxic and Nematicidal Activities. Molecules, 25(6), 1432. [Link]

  • Fukushima, K., Arai, T., Mori, Y., Tsuboi, M., & Suzuki, M. (1983). LEUCINOSTATINS H AND K, TWO NOVEL PEPTIDE ANTIBIOTICS WITH TERTIARY AMINE-OXIDE TERMINAL GROUP FROM PAECILOMYCES MARQUANDII ISOLATION, STRUCTURE AND BIOLOGICAL ACTIVITY. The Journal of Antibiotics, 36(12), 1613-1629. [Link]

Sources

Foundational

Toxicity Profile and Bioactivity of Leucinostatin B: A Technical Guide

Executive Summary Leucinostatin B is a potent lipopeptide antibiotic isolated from the entomoparasitic fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus). While it exhibits remarkable bioactivity—includin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Leucinostatin B is a potent lipopeptide antibiotic isolated from the entomoparasitic fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus). While it exhibits remarkable bioactivity—including antifungal, antiprotozoal (trypanocidal), and antitumor effects—its clinical translation has been historically obstructed by a narrow therapeutic index and significant hepatotoxicity.

This guide analyzes the toxicity profile of Leucinostatin B, dissecting the causal link between its mitochondrial uncoupling mechanism and its systemic adverse effects. It provides researchers with actionable protocols to evaluate bioactivity while rigorously monitoring cytotoxicity.

Part 1: Chemical Identity & Pharmacological Class

Leucinostatin B belongs to the leucinostatin complex (A, B, D, H, K). It is structurally characterized as a peptide containing the rare amino acid aminoisobutyric acid (Aib) , which induces helical secondary structures facilitating membrane insertion.

  • Chemical Relation: Leucinostatin B is the des-dimethylamino derivative of Leucinostatin A. It is often generated via acid hydrolysis of Leucinostatin A or produced as a minor fermentation metabolite.

  • Solubility: Highly lipophilic.

    • Solvent Standard: DMSO (Dimethyl sulfoxide) or Methanol.

    • Aqueous Stability: Poor; requires carrier solvents or conjugation for biological delivery.

Structural Differentiation (SAR)

Unlike many drug derivatives where the "B" form implies significantly reduced toxicity, Leucinostatin B retains an acute toxicity profile nearly identical to Leucinostatin A . This is attributed to the conservation of the hydrophobic peptide core and the hydroxyleucine moiety at position 7, which are critical for mitochondrial F0 ATP synthase binding.

Part 2: Toxicity Profile

The toxicity of Leucinostatin B is not off-target; it is an extension of its primary mechanism of action.

Systemic Toxicity (Acute)

Leucinostatin B is classified as highly toxic . The convergence of intraperitoneal (IP) and oral LD50 values suggests rapid absorption and high bioavailability, likely due to its lipophilic nature facilitating membrane crossing.

SpeciesRouteLD50 (mg/kg)Classification
Mouse Intraperitoneal (IP)~1.8Super-Toxic
Mouse Oral (PO)~6.3Highly Toxic
Rat Intravenous (IV)< 1.0Super-Toxic
Organ-Specific Toxicity: Hepatotoxicity

The liver is the primary organ of failure.

  • Mechanism: Leucinostatin B acts as a mitochondrial uncoupler .[1] It accumulates in hepatocyte mitochondria, dissipating the proton motive force (

    
    ).
    
  • Consequence: This leads to a rapid depletion of cellular ATP, inability to maintain osmotic balance, and subsequent necrosis (rather than controlled apoptosis), triggering severe hepatic inflammation.

Cellular Mechanism of Toxicity
  • Target: Mitochondrial ATP Synthase (F0 subunit).[2]

  • Action: Unlike oligomycin (which blocks proton flow), Leucinostatin B destabilizes the inner mitochondrial membrane (IMM), causing proton leakage.

  • P2X7 Receptor Modulation: Recent data indicates Leucinostatins act as antagonists/modulators of the P2X7 receptor. While this offers therapeutic potential for inflammation, excessive blockade or modulation impacts immune cell signaling.

Part 3: Visualization of Mechanism

Diagram 1: Toxicity & Bioactivity Cascade

This diagram illustrates the dual pathways of Leucinostatin B: the therapeutic inhibition of signaling and the toxic collapse of bioenergetics.

Leucinostatin_Mechanism LeucB Leucinostatin B (Lipophilic Peptide) Mito Mitochondria (Inner Membrane) LeucB->Mito Accumulation P2X7 P2X7 Receptor (Immune Cells) LeucB->P2X7 Antagonism IGF IGF-I Signaling (Stromal Cells) LeucB->IGF Downregulation Uncoupling Proton Gradient Collapse (Uncoupling) Mito->Uncoupling Membrane Destabilization ATPase F0 ATPase Inhibition Mito->ATPase Binding mTOR mTORC1 Inhibition P2X7->mTOR Signaling Cascade AntiTumor Antitumor Activity (Prostate/Breast) IGF->AntiTumor Stromal Modulation ATP_Drop Rapid ATP Depletion Uncoupling->ATP_Drop ATPase->ATP_Drop mTOR->AntiTumor Necrosis Hepatocellular Necrosis (Toxicity) ATP_Drop->Necrosis High Dose/Liver AntiTryp Antiprotozoal (Trypanosoma) ATP_Drop->AntiTryp Parasite Sensitivity

Caption: Dualistic mechanism showing mitochondrial uncoupling leading to both parasite death and hepatotoxicity, alongside signaling modulation.

Part 4: Validated Experimental Protocols

To work with Leucinostatin B, researchers must distinguish between specific bioactivity and general cytotoxicity. The following protocols are designed to isolate these effects.

Protocol A: Mitochondrial Uncoupling Assay (Self-Validating)

Objective: Confirm Leucinostatin B activity by measuring the collapse of Mitochondrial Membrane Potential (


).
Validation:  This system uses a ratiometric dye to prevent artifacts from dye quenching.
  • Preparation:

    • Isolate rat liver mitochondria or use permeabilized HepG2 cells.

    • Buffer: 250 mM sucrose, 10 mM MOPS-KOH, 2 mM MgCl2, 5 mM succinate (substrate), 10 µM rotenone (to block Complex I reverse flow), pH 7.4.

  • Dye Loading:

    • Add Safranin O (10 µM) or Rhodamine 123 (0.5 µM).

    • Note: Safranin O fluorescence decreases upon stacking in energized mitochondria and increases upon depolarization.

  • Baseline Establishment:

    • Monitor fluorescence (Ex/Em: 495/586 nm for Safranin) for 60 seconds to establish a stable baseline (energized state).

  • Treatment:

    • Add Leucinostatin B (dissolved in DMSO) in titrations: 10 nM, 50 nM, 100 nM, 200 nM.

    • Vehicle Control: DMSO (must be <0.1% v/v).

    • Positive Control (Validator): CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 1 µM.

  • Readout:

    • A rapid increase in fluorescence indicates uncoupling (release of dye from the matrix).

    • Causality Check: If fluorescence does not increase with CCCP, the mitochondria are compromised; discard data.

Protocol B: Differential Cytotoxicity Assay (Therapeutic Index)

Objective: Determine the window between antitumor efficacy and general toxicity.

  • Cell Seeding:

    • Target: DU-145 (Prostate Cancer) or MDA-MB-453 (TNBC).[3]

    • Control: Primary Hepatocytes or L6 Myoblasts (Non-cancerous).

    • Seed at 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Drug Exposure:

    • Prepare Leucinostatin B stock (10 mM in DMSO).

    • Serial dilution in media: 1 nM to 10 µM.

    • Incubate for 48 hours.

  • Metabolic Assay (MTT/WST-8):

    • Add reagent and incubate 2-4 hours.

    • Read Absorbance at 450 nm.

  • Data Analysis:

    • Calculate IC50 for both Target and Control cells.

    • Selectivity Index (SI):

      
      .
      
    • Interpretation: An SI < 2 indicates non-specific toxicity (likely membrane disruption). An SI > 10 suggests specific signaling inhibition (e.g., IGF-I or P2X7).

Part 5: Bioactivity & Therapeutic Potential[7][8]

Despite its toxicity, Leucinostatin B remains a molecule of interest for three specific reasons:

  • Trypanocidal Activity: Protozoa (e.g., Trypanosoma brucei) possess a single mitochondrion (kinetoplast) and are hypersensitive to membrane uncouplers. Leucinostatin B shows curative effects in murine models at doses just below the host toxicity threshold.[4]

  • Tumor-Stroma Targeting: Leucinostatin B inhibits IGF-I expression in prostate stromal cells. This "starves" the adjacent tumor cells of growth factors, a mechanism distinct from direct chemotherapy.

  • P2X7 Antagonism: As a modulator of the P2X7 receptor, it blocks ATP-induced inflammation. This is critical for research into autoimmune diseases, provided the molecule can be modified to reduce mitochondrial affinity.

Diagram 2: Isolation & Purification Workflow

Standardizing the isolation of Leucinostatin B is difficult due to the co-presence of Leucinostatin A.

Isolation_Workflow Source Purpureocillium lilacinum (Fermentation Broth) Extract Solvent Extraction (Ethyl Acetate/Butyl Acetate) Source->Extract Crude Crude Leucinostatin Complex (A, B, D) Extract->Crude Hydrolysis Optional: Acid Hydrolysis (Converts A -> B) Crude->Hydrolysis Enrichment HPLC Reverse-Phase HPLC (C18 Column) Crude->HPLC Direct Hydrolysis->HPLC PureB Leucinostatin B (>95% Purity) HPLC->PureB Elution @ High % MeOH

Caption: Workflow for isolating Leucinostatin B, noting the conversion from A to B via hydrolysis.

References

  • Mori, Y., et al. (1983). "Structure of leucinostatin B, an uncoupler on mitochondria."[1] The Journal of Antibiotics, 36(8), 1084-1086.

  • Otoguro, K., et al. (2021). "Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action."[5] Angewandte Chemie International Edition, 60(28), 15613-15621.[5]

  • Kawada, M., et al. (2010). "Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells."[6] International Journal of Cancer, 126(10), 2491-2502.

  • Cochrane, J.R., et al. (2025). "Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity." Journal of Medicinal Chemistry.

  • Mikami, Y., et al. (1989). "Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their biological activities." Journal of Antibiotics.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution MALDI-TOF MS Characterization of Leucinostatin B

Abstract This application note details a robust protocol for the analysis of Leucinostatin B ( ), a bioactive lipopeptide antibiotic produced by Purpureocillium lilacinum. Due to the structural similarity between Leucino...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the analysis of Leucinostatin B (


), a bioactive lipopeptide antibiotic produced by Purpureocillium lilacinum. Due to the structural similarity between Leucinostatin B and its homologue Leucinostatin A (differing by only a single methyl group, 

14 Da), high-resolution MALDI-TOF MS in reflector mode is required. This guide covers matrix selection, instrument calibration, and a self-validating data analysis workflow to distinguish the M+H peak at m/z 1204.83 from naturally occurring congeners and salt adducts.

Introduction & Scientific Context

Leucinostatins are a class of peptaibiotics—linear peptides containing unusual amino acids such as


-aminoisobutyric acid (Aib) and a fatty acid tail. They exhibit significant biological activity, including mitochondrial ATP synthase inhibition, antitumoral properties, and trypanocidal effects [1, 2].

In fungal extracts, Leucinostatin A is typically the major component (


, MW ~1217 Da). Leucinostatin B is a minor congener where the C-terminal diamine is monomethylated rather than dimethylated [3].

The Analytical Challenge:

  • Congener Overlap: The mass difference of 14.02 Da (

    
    ) requires precise calibration to distinguish Leucinostatin B from potential fragments or impurities of Leucinostatin A.
    
  • Ionization Efficiency: As lipopeptides, Leucinostatins ionize readily but are prone to alkali metal adduct formation (

    
    , 
    
    
    
    ), which can complicate spectral interpretation if not anticipated.

Materials and Methods

Reagents and Standards
  • Analyte: Leucinostatin B (Standard >95% purity or purified fungal extract).

  • Matrix 1 (Primary):

    
    -Cyano-4-hydroxycinnamic acid (CHCA) – Ideal for peptides <3 kDa due to "hot" crystallization and high sensitivity.
    
  • Matrix 2 (Validation): 2,5-Dihydroxybenzoic acid (DHB) – Produces "cooler" desorption, useful if in-source decay (ISD) is observed with CHCA.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water (

    
    ), Trifluoroacetic acid (TFA).
    
  • Calibrant: Peptide Calibration Standard II (Bruker or equivalent) covering 700–3500 Da range (e.g., Bradykinin, Angiotensin II).

Sample Preparation Protocol

Causality: We utilize the Dried Droplet Method to ensure co-crystallization of the hydrophobic lipopeptide with the matrix.

  • Matrix Preparation (CHCA): Dissolve 10 mg CHCA in 1 mL of 50:50 ACN:

    
     with 0.1% TFA. Vortex until saturated; centrifuge and use supernatant.
    
  • Analyte Solution: Dissolve Leucinostatin B to a concentration of 1 pmol/µL (approx. 1.2 µg/mL) in 50% ACN.

  • Spotting:

    • Deposit 1 µL of Matrix solution on the MALDI target plate.[1]

    • Immediately add 1 µL of Analyte solution into the wet matrix droplet.

    • Pipette up and down once to mix.

    • Allow to air dry at room temperature (creates small, homogenous crystals).

Instrument Settings (TOF)
  • Mode: Reflector Positive Ion Mode (RP).

    • Reasoning: Reflector mode compensates for kinetic energy distribution, providing the isotopic resolution necessary to confirm the carbon count and exact mass.

  • Accelerating Voltage: 20–25 kV.

  • Laser Power: Set to threshold + 5%. Excessive power causes fragmentation (loss of labile side chains).

  • Mass Range: 600 – 2000 Da.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample extraction to data validation.

MALDI_Workflow Sample Sample: Leucinostatin B Spotting Dried Droplet (1:1 Ratio) Sample->Spotting Matrix Matrix: CHCA (10mg/mL) Matrix->Spotting Ionization MALDI Source (Laser Desorption) Spotting->Ionization Crystallization TOF TOF Analyzer (Reflector Mode) Ionization->TOF [M+H]+ Ions Spectrum Mass Spectrum (m/z 1204.83) TOF->Spectrum Detection

Figure 1: Standardized workflow for MALDI-TOF MS analysis of Leucinostatin B.

Results and Data Analysis

Theoretical Mass Calculation

To validate the peak, compare the observed m/z against the calculated monoisotopic mass.

Table 1: Mass Parameters for Leucinostatin Congeners

AnalyteFormulaMonoisotopic Mass (Da)[M+H]+ m/z[M+Na]+ m/z
Leucinostatin B

1203.8206 1204.828 1226.810
Leucinostatin A

1217.83631218.8441240.826
Difference

14.015714.01614.016
Spectral Interpretation
  • Primary Peak: Look for the signal at m/z 1204.83 . This is the protonated molecular ion.

  • Isotopic Envelope: In Reflector mode, you must observe the C-13 isotopic distribution. For a molecule with ~60 carbons, the second isotope peak (M+2) will be significant (approx. 66% intensity of the monoisotopic peak).

  • Adduct Confirmation:

    • Check for m/z 1226.81 (

      
       Da shift for Sodium).
      
    • Check for m/z 1242.79 (

      
       Da shift for Potassium).
      
    • Self-Validating Step: If the 1204 peak is Leucinostatin B, the Na-adduct MUST be present at 1226. If 1226 is missing but 1204 is present, suspect a fragment from a higher mass species.

Differentiation from Leucinostatin A

In crude extracts, Leucinostatin A (1218.84) is dominant.[2] Leucinostatin B will appear 14 Da lower.

  • Warning: A fragment of Leucinostatin A losing a methyl group is rare in soft ionization; the 14 Da difference usually indicates the distinct biological congener Leucinostatin B [3, 4].

Logic & Troubleshooting Pathway

Use this decision tree to resolve spectral anomalies.

Troubleshooting Start Spectrum Acquired Check1204 Peak at m/z ~1204.8? Start->Check1204 CheckRes Isotopic Resolution? Check1204->CheckRes Yes NoSignal No Signal / Low S/N Check1204->NoSignal No BroadPeak Broad/Unresolved Peak CheckRes->BroadPeak No Action3 Check Adducts (Na/K) Confirm +22 Da peak CheckRes->Action3 Yes Confirm ID Confirmed: Leucinostatin B Action1 Recalibrate / Check Laser Power NoSignal->Action1 Action2 Switch to Linear Mode (Check Sensitivity) BroadPeak->Action2 Action3->Confirm Adducts Present

Figure 2: Decision logic for spectral validation and troubleshooting.

References

  • PubChem. (n.d.).[3] Leucinostatin B (CID 139589316).[4] National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Mori, Y., et al. (1983).[5] Structure of leucinostatin B, an uncoupler on mitochondria.[6] The Journal of Antibiotics, 36(8), 1084-1086.[6] [Link]

  • Fukushima, K., et al. (1983).[5] Studies on peptide antibiotics, leucinostatins.[5][6][7][8][][10][11] I. Separation, physico-chemical properties and biological activities of leucinostatins A and B. The Journal of Antibiotics, 36(12), 1606-1612.[5] [Link]

  • Cheng, Y., et al. (2016). Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum.[10][12] PLOS Pathogens. [Link]

Sources

Application

Quantification of Leucinostatin B in biological matrices using LC-MS

Application Note & Protocol: Quantification of Leucinostatin B in Biological Matrices using LC-MS/MS Executive Summary Leucinostatin B (Leu-B) is a bioactive lipopeptide belonging to the peptaibol class, isolated from th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Quantification of Leucinostatin B in Biological Matrices using LC-MS/MS

Executive Summary

Leucinostatin B (Leu-B) is a bioactive lipopeptide belonging to the peptaibol class, isolated from the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus). While exhibiting potent antimicrobial, antimalarial, and antitumor properties, its narrow therapeutic index and mitochondrial toxicity require rigorous pharmacokinetic (PK) monitoring.

This guide details a robust LC-MS/MS methodology for the quantification of Leucinostatin B in complex biological matrices (plasma, tissue homogenate). Unlike standard small molecule protocols, this method addresses the specific challenges of lipopeptide bioanalysis : severe adsorption to container surfaces ("stickiness"), aggregation-induced non-linearity, and isobaric interference from Leucinostatin A.

Compound Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Chemical Nature Linear lipopeptide (9 residues) with C-terminal amineHydrophobic; requires high % organic mobile phase for elution.[1]
Molecular Formula C₆₁H₁₀₉N₁₁O₁₃[M+H]⁺ = 1204.8 m/z ; [M+2H]²⁺ = 602.9 m/z .
Key Challenge 1 Adsorption Leu-B binds non-specifically to polypropylene and glass.[1] Solution: Use Low-Binding plates and solvent additives (DMSO/BSA).[1]
Key Challenge 2 Isobaric Interference Co-elutes with Leucinostatin A (structurally similar). Solution: Chromatographic resolution is critical.
Key Challenge 3 Solubility Poor aqueous solubility. Solution: Maintain >30% organic solvent in reconstitution solution.

Experimental Design Strategy

Chromatographic Separation (The "Why")

Standard C18 columns often result in excessive retention and peak tailing for lipopeptides. We utilize a Charged Surface Hybrid (CSH) C18 column. The charged surface allows for better peak shape of basic peptides (due to the terminal amine) using acidic mobile phases, without the need for ion-pairing agents like TFA, which suppress MS sensitivity.

Ionization & Detection

Electrospray Ionization (ESI) in positive mode is selected. While the singly charged ion [M+H]⁺ (1204.8) is abundant, the doubly charged species [M+2H]²⁺ (602.9) often provides a more stable precursor for fragmentation and falls within the optimal transmission range of most quadrupole mass analyzers.

Materials & Reagents

  • Analytes: Leucinostatin B Reference Standard (>95% purity).[]

  • Internal Standard (IS): Leucinostatin A (if chromatographically resolved) or a stable isotope-labeled analog (e.g., ¹³C-Leucinostatin).[1] Alternatively, a structural analog like Alamethicin can be used.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Consumables:

    • LoBind Eppendorf tubes and 96-well plates (Critical).[1]

    • Ostro™ Protein Precipitation & Phospholipid Removal Plates (Waters) OR Strata-X SPE cartridges (Phenomenex).[1]

Detailed Protocol

Stock Solution Preparation
  • Master Stock: Dissolve 1 mg Leucinostatin B in 1 mL DMSO (Not water/methanol, to prevent aggregation). Concentration: 1 mg/mL.

  • Working Solutions: Dilute Master Stock with 50:50 ACN:Water (0.1% FA) to create a calibration curve (range: 1.0 – 1000 ng/mL).

    • Note: Keep organic content >50% to prevent adsorption loss during serial dilution.

Sample Preparation: Protein Precipitation with Phospholipid Removal

Rationale: Lipopeptides bind to plasma proteins. Simple precipitation often traps the analyte in the pellet. We use a "pass-through" method to solubilize the peptide while removing lipids.[1][3]

  • Aliquot: Transfer 50 µL of plasma/tissue homogenate into a LoBind 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution. Vortex gently.

  • Precipitation: Add 150 µL of 1% Formic Acid in Acetonitrile .

    • The acid helps dissociate the peptide from plasma proteins.

  • Mixing: Vortex for 2 minutes at high speed.

  • Filtration/Cleanup:

    • Place an Ostro™ Pass-through plate on a vacuum manifold.[1]

    • Transfer the entire mixture to the plate.

    • Apply vacuum (5-10 inHg) to collect the filtrate in a LoBind collection plate.[1]

  • Evaporation: Dry the filtrate under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of 40:60 ACN:Water (0.1% FA) .

    • Critical: Do not use 100% aqueous. The peptide will stick to the wall.

    • Vortex for 5 minutes to ensure complete dissolution.

LC-MS/MS Parameters

LC Conditions:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temp: 50°C (Reduces backpressure and improves lipopeptide mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

Gradient Profile:

Time (min) %B Description
0.0 30 Initial focusing
1.0 30 Hold
4.0 95 Linear ramp to elute lipopeptides
5.5 95 Wash (remove hydrophobic matrix)
5.6 30 Re-equilibration

| 7.0 | 30 | End of Run |[1]

MS Conditions (Triple Quadrupole):

  • Source: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C (High temp required for efficient desolvation of lipopeptides).

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
Leucinostatin B 602.9 ([M+2H]²⁺)111.13025Quant
Leucinostatin B 602.9 ([M+2H]²⁺)208.23028Qual
Leucinostatin B 1204.8 ([M+H]⁺)111.14540Alt

Note: The m/z 111.1 fragment typically corresponds to the specific amino acid immonium ions or side-chain losses characteristic of this peptide class. Optimize CE for your specific instrument.

Workflow Visualization

G Sample Biological Sample (Plasma/Tissue) PreTreat Pre-Treatment Add IS + 1% FA in ACN Sample->PreTreat Denature Extract Lipid/Protein Removal (Pass-through Plate) PreTreat->Extract PPT Dry Evaporation (N2 at 40°C) Extract->Dry Filtrate Recon Reconstitution 40% ACN (Anti-Adsorption) Dry->Recon Concentrate LC UHPLC Separation CSH C18 Column Recon->LC Inject MS MS/MS Detection MRM: 602.9 > 111.1 LC->MS Elute

Caption: Step-by-step bioanalytical workflow for Leucinostatin B, emphasizing lipid removal and anti-adsorption reconstitution.

Method Validation Parameters (FDA/EMA Guidelines)

To ensure the trustworthiness of this protocol, the following validation steps are mandatory:

  • Selectivity: Analyze 6 blank plasma lots. Ensure no interference at Retention Time (RT) of Leu-B. Acceptance: Peak area in blank < 20% of LLOQ.

  • Linearity: Construct an 8-point curve (1–1000 ng/mL). Use 1/x² weighting. Acceptance: r² > 0.99.

  • Recovery & Matrix Effect:

    • Compare Pre-extraction spike vs. Post-extraction spike (Recovery).

    • Compare Post-extraction spike vs. Solvent standard (Matrix Effect).

    • Target: Matrix Effect should be within ±15%. If suppression is high (>20%), switch from PPT to Solid Phase Extraction (SPE) using a Polymeric Reversed-Phase cartridge (e.g., Oasis HLB).

  • Carryover: Inject a blank after the ULOQ (1000 ng/mL). Lipopeptides are notorious for carryover. If observed, add a "sawtooth" wash gradient (100% ACN -> 100% Isopropanol -> 100% ACN) between samples.[1]

Troubleshooting & Optimization

Logic Problem Low Sensitivity / Poor Recovery Check1 Is the peptide sticking to the container? Problem->Check1 Action1 Use LoBind Plates Increase % Organic in Recon Check1->Action1 Yes Check2 Is Matrix Effect suppressing signal? Check1->Check2 No Action2 Switch to SPE (Oasis HLB) Improve Wash Step Check2->Action2 Yes Check3 Is the precursor ion correct? Check2->Check3 No Action3 Compare [M+H]+ vs [M+2H]2+ Check for Na+ adducts Check3->Action3 Yes

Caption: Diagnostic logic tree for troubleshooting sensitivity issues in Leucinostatin B analysis.

References

  • PubChem. (2023). Leucinostatin B - Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Martinez, A. F., et al. (2014). Liquid chromatography-tandem mass spectrometry characterization of five new leucinostatins produced by Paecilomyces lilacinus. The Journal of Antibiotics.[5] Available at: [Link][1]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link][1]

  • Müller, J., et al. (2022). Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin. MDPI - Biomedicines.[1] Available at: [Link][1]

Sources

Method

Application Note: Strategic Selection of Mobile Phase Additives for Leucinostatin B Profiling via LC-MS

Executive Summary Leucinostatin B (C₆₁H₁₀₉N₁₁O₁₃), a lipophilic peptaibiotic produced by Purpureocillium lilacinum (formerly Paecilomyces lilacinus), presents unique analytical challenges due to its amphiphilic structure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Leucinostatin B (C₆₁H₁₀₉N₁₁O₁₃), a lipophilic peptaibiotic produced by Purpureocillium lilacinum (formerly Paecilomyces lilacinus), presents unique analytical challenges due to its amphiphilic structure and basic terminal amine moiety. While standard proteomics protocols often default to 0.1% Formic Acid (FA), this approach frequently yields suboptimal results for Leucinostatins, characterized by peak tailing and sodium adduct formation (


) that splits the quantitation signal.

This guide details a rational additive selection strategy to optimize ionization efficiency, peak symmetry, and chromatographic resolution. The recommended "Gold Standard" protocol utilizes a hybrid buffer system of Formic Acid and Ammonium Formate , balancing protonation requirements with silanol suppression.

Physicochemical Context & MS Challenges

Understanding the molecule is the prerequisite for method design. Leucinostatin B differs from its parent compound, Leucinostatin A, by the lack of one methyl group at the C-terminal diamine, resulting in a secondary amine rather than a tertiary amine.

FeatureCharacteristicImpact on LC-MS
Basic Moiety C-terminal amine (secondary)Peak Tailing: Strong interaction with residual silanols on C18 columns.
Lipophilicity Fatty acid side chain (4-methyl-2-hexenoic acid)Retention: Requires high % organic mobile phase for elution; risk of carryover.
Ionization Proton acceptor sitesCharge State: Predominantly forms

(m/z ~1204.8) and

in ESI(+).
Adducts Oxygen-rich backboneSignal Splitting: High affinity for Na⁺ and K⁺, reducing sensitivity of the protonated species.

Strategic Additive Selection

The choice of additive dictates the mechanism of separation and ionization. We evaluate three distinct mobile phase systems:

System A: 0.1% Formic Acid (The Standard)[1]
  • Mechanism: Provides low pH (~2.7) for protonation.

  • Pros: Maximum ionization compatibility; volatile; simple.

  • Cons: Severe Tailing. The pH is often not low enough to fully suppress silanol ionization, and FA lacks the ionic strength to shield the basic amine of Leucinostatin B.

  • Verdict: Not recommended for quantitative work.

System B: 0.05% Trifluoroacetic Acid (TFA) (The Chromatographer's Choice)
  • Mechanism: Ion-pairing agent.[1][2][3] The trifluoroacetate anion pairs with the positively charged peptide, neutralizing it and increasing retention on the hydrophobic column.[4][2]

  • Pros: Perfect peak symmetry; excellent resolution of isomers (e.g., separating Leu-B from Leu-A).

  • Cons: Signal Suppression. TFA causes "ion pairing" in the gas phase, suppressing the MS signal by up to 90%.

  • Verdict: Use only if UV detection is primary or MS sensitivity is not critical.

System C: 10 mM Ammonium Formate + 0.1% Formic Acid (The Gold Standard)
  • Mechanism: "Chaotropic" Shielding. The ammonium ions (

    
    ) saturate the solution, displacing Sodium (
    
    
    
    ) adducts and blocking silanol sites. The formate buffers the pH at ~3.5.
  • Pros:

    • Adduct Control: Collapses signal into

      
       or 
      
      
      
      .
    • Peak Shape: Ionic strength reduces tailing significantly compared to FA alone.

    • MS Compatibility: No signal suppression (unlike TFA).

  • Verdict: Recommended for Leucinostatin B.

Visualization: Decision Matrix & Mechanism

Diagram 1: Mobile Phase Selection Workflow
Decision tree for selecting mobile phase additives based on analytical goals (Sensitivity vs. Quantitation vs. Resolution). Caption: Decision matrix for selecting mobile phase additives based on analytical goals.

Detailed Experimental Protocol

Reagent Preparation

Objective: Prepare "System C" (Ammonium Formate + FA) for optimal Leucinostatin B analysis.

  • Stock Buffer (1M Ammonium Formate):

    • Weigh 6.306 g of high-purity Ammonium Formate (LC-MS grade).

    • Dissolve in 100 mL of LC-MS grade water.

    • Note: Prepare fresh weekly to avoid bacterial growth.

  • Mobile Phase A (Aqueous):

    • To 990 mL of LC-MS grade water, add 10 mL of Stock Buffer.

    • Add 1.0 mL of LC-MS grade Formic Acid.

    • Final Conc: 10 mM Ammonium Formate, 0.1% Formic Acid, pH ~3.5.

  • Mobile Phase B (Organic):

    • 95% Acetonitrile / 5% Water.

    • Add 10 mM Ammonium Formate + 0.1% Formic Acid (match the aqueous phase to prevent baseline drift).

    • Note: Pre-dissolve the ammonium formate in the 5% water portion before adding acetonitrile to prevent precipitation.

LC-MS Instrument Parameters

Column Selection: A C18 column with "Charged Surface Hybrid" (CSH) or similar technology is highly recommended to further repel the basic amine of Leucinostatin B.

  • Stationary Phase: C18, 1.7 µm or 2.7 µm (e.g., Waters CSH C18 or Agilent Poroshell HPH).

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temp: 50°C (Higher temperature improves mass transfer for lipopeptides).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 30% Initial Hold
1.00 30% Trap/Desalt
8.00 95% Elution of Leucinostatin B
10.00 95% Wash (Lipid removal)
10.10 30% Re-equilibration

| 13.00 | 30% | Ready for next injection |

MS Source Settings (ESI+):

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temp: 450°C (High temp required for lipopeptides).

  • Target Mass: 1204.8 Da (

    
    ).
    

Troubleshooting & Optimization

Issue: Sodium Adducts ( , m/z ~1226) Dominating

Cause: Leucinostatin B acts as a cation chelator. Glassware is often the source of sodium. Solution:

  • Switch to plasticware (polypropylene) for all sample prep.

  • Increase Ammonium Formate concentration to 20 mM. The excess ammonium ions (

    
    ) will outcompete sodium for the peptide's binding sites, forcing the signal back to the protonated (
    
    
    
    ) or ammoniated (
    
    
    ) state.
Issue: Peak Tailing despite Buffers

Cause: Secondary interactions with silanols are still active. Solution:

  • Difluoroacetic Acid (DFA): Substitute the 0.1% FA with 0.1% DFA. DFA is a "middle-ground" additive [8]. It provides ion-pairing properties similar to TFA (sharpening peaks) but is significantly more volatile, reducing MS suppression.[1]

  • Column Swap: Move to a column with a high-pH stable hybrid particle and run at pH 8-9 using Ammonium Bicarbonate. Leucinostatin B (amine) will be neutral, increasing retention and altering selectivity.

References

  • Martinez, A. F., & Moraes, L. A. (2015).[5][6] Liquid chromatography-tandem mass spectrometry characterization of five new leucinostatins produced by Paecilomyces lilacinus CG-189. The Journal of Antibiotics, 68(3), 178–184.[5][6] Link

  • Isaka, M., et al. (2005). Leucinostatins from the insect pathogenic fungus Paecilomyces lilacinus.[5][6][7][8][9] Journal of Natural Products, 68(11). Link

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. Link

  • Schuster, S. A., & Boyes, B. E. (2019). Mobile Phase Additive Selection for LC-MS of Peptides. Advanced Materials Technology. Link

  • PubChem. (2021). Leucinostatin B Compound Summary. National Library of Medicine. Link

  • Brand, S., et al. (2021).[10] Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives. Journal of Medicinal Chemistry. Link

  • McCalley, D. V. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography–electrospray mass spectrometry.
  • Nguyen, J. M., et al. (2019). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Application Note. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Leucinostatin B LC-MS Bioanalysis

Executive Summary Leucinostatin B (Leu B) is a hydrophobic peptaibiotic produced by Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[1] Its analysis in biological matrices (plasma, serum, culture broth) prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Leucinostatin B (Leu B) is a hydrophobic peptaibiotic produced by Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[1] Its analysis in biological matrices (plasma, serum, culture broth) presents two distinct challenges: severe non-specific adsorption due to its lipophilic peptide nature, and significant ion suppression caused by co-eluting phospholipids.[1]

This guide provides a tiered troubleshooting approach to isolate and eliminate matrix effects (ME), ensuring robust quantification limits (LLOQ) and reproducibility.

Tier 1: Rapid Diagnostics (The "Why is my signal low?" Phase)

Before altering your extraction protocol, you must distinguish between Matrix Effects (Ion Suppression) and Recovery Losses (Adsorption/Extraction efficiency) .[1]

The Post-Column Infusion Test
  • Objective: Visualize the exact retention time of matrix suppression zones relative to the Leucinostatin B peak.

  • Protocol:

    • Tee-in a constant infusion of Leucinostatin B standard (100 ng/mL) into the LC eluent flow after the column but before the MS source.

    • Inject a blank matrix sample (extracted via your current method).[1]

    • Monitor the baseline of the Leucinostatin B MRM transition.

    • Result: A dip in the baseline indicates suppression; a hump indicates enhancement. If the dip aligns with your Leu B retention time, you have a matrix effect.

The Pre- vs. Post-Extraction Spike
  • Objective: Quantify Matrix Factor (MF) vs. Recovery (RE).

  • Set A (Standard): Leu B in neat solvent.

  • Set B (Post-Extract Spike): Extract blank matrix, then spike Leu B into the final vial.

  • Set C (Pre-Extract Spike): Spike Leu B into matrix, then extract.[1]

MetricCalculationInterpretation
Matrix Factor (MF) (Area Set B / Area Set A)< 1.0 = Ion Suppression> 1.0 = Enhancement
Recovery (RE) (Area Set C / Area Set B)< 80% = Extraction issue or Adsorption loss
Process Efficiency (MF × RE)Total method performance

Tier 2: Sample Preparation Optimization (The "Clean It Up" Phase)

Critical Warning: Simple Protein Precipitation (PPT) with Acetonitrile/Methanol is insufficient for Leucinostatin B in plasma.[1] Phospholipids (PLs) co-elute with hydrophobic peptides, causing massive suppression.[1]

Recommended Workflow: Mixed-Mode Solid Phase Extraction (SPE)

Because Leucinostatin B contains basic amine groups and is hydrophobic, Mixed-Mode Cation Exchange (MCX) provides the most orthogonal cleanup.[1]

Protocol (MCX Cartridge/Plate):

  • Load: Dilute plasma 1:1 with 2% H3PO4 (acidify to ionize basic groups). Load onto conditioned MCX sorbent.

  • Wash 1 (Aqueous): 2% Formic Acid in water (Removes salts/proteins).[1]

  • Wash 2 (Organic): 100% Methanol (Crucial step: Removes neutral lipids/interferences while Leu B stays locked by ionic bond).[1]

  • Elute: 5% Ammonium Hydroxide in 90:10 ACN:MeOH (Breaks ionic bond).

  • Evaporate & Reconstitute: Dry down and reconstitute in low-binding solvent (see Tier 3).

Alternative: Phospholipid Removal Plates

If SPE is too labor-intensive, use "Pass-Through" PL removal plates (e.g., Waters Ostro™, Agilent Captiva™).[1]

  • Mechanism: Microporous sorbent specifically traps phospholipids while allowing peptides like Leu B to pass through.

  • Efficiency: Removes >95% of PLs compared to standard PPT.

Visual Workflow: Extraction Decision Tree

SamplePrep Start Biological Matrix (Plasma/Serum) Decision Throughput Requirement? Start->Decision HighThroughput High Throughput (>100 samples/day) Decision->HighThroughput HighSensitivity High Sensitivity (Low pg/mL required) Decision->HighSensitivity PL_Plate Phospholipid Removal Plate (PPT + Filtration) HighThroughput->PL_Plate SPE_MCX Mixed-Mode SPE (MCX) (Wash with 100% MeOH) HighSensitivity->SPE_MCX Outcome1 Moderate Recovery Good PL Removal PL_Plate->Outcome1 Outcome2 Max Recovery Excellent PL Removal SPE_MCX->Outcome2

Figure 1: Decision matrix for selecting the appropriate extraction methodology based on sensitivity and throughput needs.

Tier 3: Chromatographic & MS Tuning

The "Sticky Peptide" Problem (Adsorption)

Leucinostatin B is highly lipophilic. It will adhere to glass vials and standard polypropylene.

  • Solution A (Labware): Use Low-Bind (Silanized) Glass or High-Recovery Polypropylene vials.[1]

  • Solution B (Solvent): The reconstitution solvent must contain an organic modifier or a carrier protein.

    • Good: 70:30 Water:ACN + 0.1% Formic Acid.[1]

    • Better: Add 0.01% BSA (Bovine Serum Albumin) or Rat Plasma (1%) to the final solvent to "passivate" surface active sites.[1]

Chromatography (Separating PLs from Leu B)

Standard C18 gradients often elute Leucinostatin B in the same high-organic window as Phospholipids (retention factor


 > 10).[1]
  • Column Choice: Use a Phenyl-Hexyl or C8 column.[1] The pi-pi interactions of Phenyl-Hexyl phases often provide different selectivity for the peptide vs. the lipid background.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2][3]

    • B: Acetonitrile + 0.1% Formic Acid.[2]

    • Note: If peak shape is poor (tailing), add 0.02% Trifluoroacetic Acid (TFA) to the mobile phase.[1] Caution: TFA suppresses MS signal, so use the minimum effective concentration.

Frequently Asked Questions (FAQ)

Q1: I don't have a Stable Isotope Labeled (SIL) Leucinostatin B. What can I use as an Internal Standard? A: This is common for niche toxins.[1] Do not use a structural analog that co-elutes (like Leucinostatin A) as it will experience the same suppression.

  • Recommendation: Use Polymyxin B1 or Colistin . These are commercially available, hydrophobic cationic peptides that mimic the extraction behavior and ionization of Leucinostatins but separate chromatographically.

Q2: My calibration curve is non-linear at low concentrations. Is this matrix effect? A: Likely not. This is usually non-specific adsorption . The percentage of analyte lost to the container walls is higher at low concentrations.

  • Fix: Increase the organic content of your reconstitution solvent or switch to low-bind plates immediately.

Q3: Can I use LLE (Liquid-Liquid Extraction) instead of SPE? A: Yes. Leucinostatin B is soluble in ethyl acetate and chloroform.

  • Protocol: Extract plasma with Ethyl Acetate (1:4 ratio).[1] Flash freeze the aqueous layer (or centrifuge), decant the organic layer, dry, and reconstitute.[1] LLE is excellent for removing salts and proteins but may still carry over some phospholipids compared to MCX SPE.

References

  • Mori, Y., et al. (1983).[1] Structure of leucinostatin B, an uncoupler on mitochondria.[1][4] The Journal of Antibiotics. Link

  • Martinez, A. F. C., & Moraes, L. A. B. (2015).[1][5] Liquid chromatography-tandem mass spectrometry characterization of five new leucinostatins produced by Paecilomyces lilacinus CG-189. The Journal of Antibiotics. Link

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link

  • Waters Corporation. (2020).[1] Factors that Influence the Recovery of Hydrophobic Peptides during LC-MS Sample Handling. Application Note. Link

Sources

Optimization

Improving ionization efficiency of hydrophobic peptides like Leucinostatin B

Subject: Troubleshooting Low Sensitivity & Adduct Formation in Hydrophobic Peptaibols (Leucinostatin B) Executive Summary Leucinostatin B (MW ~1204.6 Da) is a peptaibol , a class of antibiotic peptides characterized by a...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Sensitivity & Adduct Formation in Hydrophobic Peptaibols (Leucinostatin B)

Executive Summary

Leucinostatin B (MW ~1204.6 Da) is a peptaibol , a class of antibiotic peptides characterized by a high content of


-aminoisobutyric acid (Aib) and an N-terminal acyl moiety.[1] Its extreme hydrophobicity and helical structure create two primary challenges in LC-MS analysis:
  • Surface Adsorption: Rapid loss of analyte to container surfaces (glass/standard PP) before it even reaches the source.

  • Cationization: A high affinity for alkali metals (

    
    , 
    
    
    
    ), leading to signal splitting across multiple adduct species rather than a single protonated ion
    
    
    .

This guide provides a self-validating workflow to consolidate ion signal and maximize sensitivity.

Part 1: Sample Preparation & Surface Chemistry

Issue: “I injected 100 ng/mL, but I see no signal or a rapidly decaying signal over repeated injections.”

The Mechanism

Leucinostatin B is amphipathic but predominantly hydrophobic. In aqueous solutions (even with 20-30% organic), it thermodynamically prefers adsorption to container walls over solvation.[1] Standard glass vials are the "silent killer" for peptaibols due to ionic interactions with silanols and hydrophobic partitioning.

Troubleshooting Protocol: The "Zero-Loss" System
ComponentRecommendationTechnical Rationale
Vials/Plates Polypropylene (Low-Bind) Critical: Never use glass.[1] Use high-performance low-adsorption polypropylene (e.g., Waters QuanRecovery or Eppendorf LoBind).[1] Glass silanols bind the basic C-terminus; standard PP binds the hydrophobic core.
Solvent 50% MeOH or ACN Do not dissolve stock in 100% aqueous buffer. Initial reconstitution must be in >50% organic solvent (Methanol preferred for solubility) to prevent aggregation.
Additives DMSO (1-5%) Adding 1-5% Dimethyl Sulfoxide (DMSO) to the sample diluent acts as a "solubility supercharger," preventing precipitation in the autosampler needle.[1]

Part 2: Mobile Phase Engineering (Adduct Control)

Issue: “My signal is split between


, 

, and

. How do I force protonation?”
The Mechanism

Peptaibols form helical structures that act as "ionophores," wrapping around sodium ions. Standard Formic Acid (FA) often fails to displace sodium because the Na-Peptide complex is thermodynamically more stable than the H-Peptide complex in the gas phase.[1]

Solution: Ammonium Displacement Strategy

To boost ionization efficiency, we must flood the system with ammonium ions (


). Ammonium binds effectively but, unlike sodium, it can donate a proton during desolvation or form a stable 

adduct that is easily fragmented.

Recommended Mobile Phase Architecture:

  • Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.

  • Phase B: 90% Acetonitrile / 10% Isopropanol (IPA) + 0.1% Formic Acid.

Why IPA? Isopropanol reduces surface tension in the ESI droplet more effectively than ACN alone, leading to finer droplets and better "fission" (Coulombic explosion), which releases the hydrophobic peptide more efficiently.

Visualizing the Mechanism

The following diagram illustrates how Ammonium Acetate prevents signal dilution by displacing Sodium.

AdductDisplacement Sample Leucinostatin B (in solution) ESI_Droplet ESI Droplet (Evaporation) Sample->ESI_Droplet Na_Contam Na+ / K+ (Trace Contaminants) Na_Contam->ESI_Droplet High Affinity Ammonium NH4+ (5-10mM) (Mobile Phase Additive) Ammonium->Na_Contam Competes for Binding Sites Ammonium->ESI_Droplet Mass Action (Excess) Split_Signal Signal Splitting [M+H]+, [M+Na]+, [M+K]+ ESI_Droplet->Split_Signal Standard Conditions (Formic Acid Only) Consolidated Consolidated Signal [M+H]+ or [M+NH4]+ ESI_Droplet->Consolidated Optimized Conditions (Ammonium Displacement)

Figure 1: Mechanism of Ammonium Displacement. By introducing excess ammonium, the limited sodium contaminants are outcompeted, consolidating the ion current into a single, quantifiable species.

Part 3: Source Parameters & Chromatography

Issue: “The peak is broad and tailing. The ionization is unstable.”

Chromatographic Optimization

Hydrophobic peptides suffer from slow mass transfer.

  • Column Temperature: Set to 50°C - 60°C . High temperature reduces mobile phase viscosity and increases the diffusion coefficient of Leucinostatin B, sharpening the peak and increasing Signal-to-Noise (S/N).

  • Column Choice: Use a C18 column with a wide pore size (130Å - 300Å) or a surface-charged hybrid particle (e.g., Waters CSH) to prevent secondary interactions.[1]

Source Parameter Tuning (ESI+)
ParameterSettingReason
Capillary Voltage 1.5 - 2.5 kV Hydrophobic peptides ionize easily; high voltage causes discharge or in-source fragmentation.[1]
Desolvation Temp High (400°C+) Essential to evaporate the organic-rich mobile phase and liberate the heavy peptide.
Cone Voltage Optimize (20-40V) Critical: Perform a voltage ramp. Too high will fragment the labile Aib residues; too low will not decluster the adducts.

Part 4: Alternative Ionization (When ESI Fails)

Issue: “I have complex biological matrix (plasma/tissue) and suppression is too high.”

If ESI fails due to matrix suppression, switch to APPI (Atmospheric Pressure Photoionization) .

  • Why? Leucinostatin B is non-polar. ESI relies on charge transfer in liquid. APPI uses photons to ionize the molecule directly or via a dopant (like Toluene or Acetone).

  • Benefit: APPI is far less susceptible to salt suppression (Na+/K+) than ESI.

Method Development Workflow

Workflow Start Start: Leucinostatin B Method Dev Solubility Step 1: Solubility Check Dissolve in 50% MeOH + 1% DMSO Start->Solubility VialCheck Step 2: Surface Passivation Use Low-Bind PP Vials Solubility->VialCheck DirectInfusion Step 3: Direct Infusion (Tune) VialCheck->DirectInfusion AdductCheck Check Spectrum: Is Na+ adduct dominant? DirectInfusion->AdductCheck AddAmmonium Add 5-10mM NH4OAc to Aqueous Mobile Phase AdductCheck->AddAmmonium Yes (Split Signal) OptimizeGas Optimize Desolvation Gas/Temp (High Temp for Hydrophobics) AdductCheck->OptimizeGas No (M+H dominant) AddAmmonium->OptimizeGas LC_Test Step 4: LC Injection Column Temp: 60°C OptimizeGas->LC_Test Final Final Method: High Sensitivity & Stability LC_Test->Final

Figure 2: Step-by-step decision tree for optimizing Leucinostatin B analysis, prioritizing solubility and adduct management.

References

  • Fukushima, K., et al. (1983).[2][3] "Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B."[3] The Journal of Antibiotics. Link

  • Rainteau, D., et al. (2013). "Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry." PLOS ONE. Link

  • Shou, W.Z. & Naidong, W. (2005). "Simple means to alleviate sensitivity loss by adsorption of peptides/proteins to autosampler vials in LC-MS/MS."[1] Journal of Chromatography B. (Contextual grounding for low-bind vial requirement).

  • Kruve, A., et al. (2013). "Ionization efficiency of peptides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Basis for solvent/additive selection).[4]

  • Waters Corporation. "Peptide Isolation – Method Development Considerations." Application Note. Link

Sources

Troubleshooting

Removing interfering background noise in Leucinostatin B mass spectra

Topic: Removing Interfering Background Noise in Leucinostatin B Mass Spectra Welcome to the Leucinostatin B Troubleshooting Hub Context: Leucinostatin B ( , MW ~1204.6 Da) is a lipophilic peptaibol antibiotic isolated fr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Interfering Background Noise in Leucinostatin B Mass Spectra

Welcome to the Leucinostatin B Troubleshooting Hub

Context: Leucinostatin B (


, MW ~1204.6 Da) is a lipophilic peptaibol antibiotic isolated from Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[1][2]

The Core Challenge: Unlike small synthetic molecules, Leucinostatin B presents a "Perfect Storm" for Mass Spectrometry (MS) noise:

  • Lipophilicity: It drags hydrophobic contaminants (lipids, antifoams) from the fermentation broth into the source.

  • Cation Affinity: As a peptide, it acts as a "sponge" for Sodium (

    
    ) and Potassium (
    
    
    
    ), splitting your signal into multiple adducts and reducing the Signal-to-Noise (S/N) ratio of the protonated species
    
    
    .[1]
  • Isobaric Interference: It often co-elutes with its structural analog, Leucinostatin A (MW ~1217 Da), creating spectral overlap.

This guide provides self-validating protocols to isolate the signal from the noise.

Module 1: Pre-Analytical Troubleshooting (Sample Preparation)

User Question: "My Total Ion Chromatogram (TIC) baseline is extremely high (>1e7), and I see ghost peaks even in blank injections. Is my source dirty?"

Scientist’s Diagnosis: While a dirty source is possible, the likely culprit is matrix carryover or ion suppression from the fermentation media. Leucinostatin B is highly hydrophobic; simple protein precipitation is insufficient.[1] You are likely injecting lipids that coat the column and elute unpredictably.

The Fix: Solid Phase Extraction (SPE) "Wash-Hard" Protocol

We must use the molecule's lipophilicity to our advantage.[1][2] We will bind Leucinostatin B strongly to a hydrophobic phase, wash away the salts/polar matrix, and then elute.

Protocol:

  • Cartridge: Polymeric Reversed-Phase (e.g., HLB or C18), 60mg/3mL.[1]

  • Rationale: Polymeric sorbents prevent drying out and handle the wide polarity range of fermentation broths better than silica-based C18.[1]

StepSolvent/ActionMechanistic Reason
1. Condition 3 mL MethanolActivates the hydrophobic chains of the sorbent.
2. Equilibrate 3 mL Water (0.1% Formic Acid)Prepares the bed for aqueous sample; acid ensures peptide protonation.
3.[1] Load Sample diluted 1:1 with WaterAqueous dilution forces the hydrophobic Leucinostatin B onto the sorbent.
4. Wash 1 3 mL 5% Methanol in WaterRemoves salts and highly polar media components.
5. Wash 2 3 mL 20% Acetonitrile in WaterCRITICAL: Removes moderately polar interferences without eluting Leucinostatin B.
6.[1] Elute 3 mL 100% MethanolDisrupts hydrophobic interactions, releasing the analyte.

Self-Validation Step: Inject the "Wash 2" fraction.[1][2] If you see Leucinostatin B, your wash is too strong. If not, you have successfully removed noise without losing analyte.

Module 2: Chromatographic Resolution & Adduct Control

User Question: "I see the mass for Leucinostatin B (m/z ~1205), but the peak is broad, and the spectrum is messy with m/z 1227 and 1243 peaks."

Scientist’s Diagnosis: You are suffering from Adduct Distribution .[1]

  • m/z 1205 =

    
     (Target)[1][2]
    
  • m/z 1227 =

    
     (Sodium Adduct)[1][2]
    
  • m/z 1243 =

    
     (Potassium Adduct)[1][2]
    

Sodium is ubiquitous in glassware and biological samples. It steals intensity from your protonated ion, effectively lowering your sensitivity and increasing "chemical noise."

The Fix: Mobile Phase Modification (The "Ammonium Displacement" Strategy)

We cannot remove Sodium entirely, but we can outcompete it.

Protocol: Add 5mM - 10mM Ammonium Formate to your aqueous mobile phase (Mobile Phase A).[1][2]

  • Mechanism: Ammonium ions (

    
    ) flood the source.[1] They suppress Na/K adduct formation and favor the 
    
    
    
    or
    
    
    species, consolidating your signal into one or two peaks rather than splitting it across four.
Data Table: Target Ions for Leucinostatin B
Ion SpeciesTheoretical m/z (Monoisotopic)StatusAction

1204.8Primary Target Optimize Cone Voltage to maximize this.

602.9Secondary Target Often more stable in high-res instruments (Orbitrap/Q-TOF).[1][2]

1226.8Interference If high, add Ammonium Formate.
Leucinostatin A

1218.8** contaminant**Must be chromatographically separated (Rt shift).[1][2]

Module 3: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for isolating noise sources in Leucinostatin analysis.

Leucinostatin_Troubleshooting Start START: High Background Noise Check_Blank Inject Solvent Blank Start->Check_Blank Blank_Clean Is Blank Clean? Check_Blank->Blank_Clean Source_Issue Contaminated Source/Column (Carryover) Blank_Clean->Source_Issue No (Noise persists) Sample_Issue Matrix Interference Blank_Clean->Sample_Issue Yes (Noise only in sample) Fix_Wash Protocol: Run High Organic Wash (Isopropanol/Acetonitrile) Source_Issue->Fix_Wash Adduct_Check Check Mass Spectrum: Do you see +22 Da (Na) or +38 Da (K)? Sample_Issue->Adduct_Check Adduct_Yes Adduct Formation Adduct_Check->Adduct_Yes Fix_Mobile Protocol: Add 10mM Ammonium Formate Adduct_Yes->Fix_Mobile Yes Isobaric_Check Check Retention Time: Is peak overlapping with Leucinostatin A? Adduct_Yes->Isobaric_Check No Fix_SPE Protocol: Implement SPE (See Module 1) Isobaric_Check->Fix_SPE No (General Matrix Noise) Fix_Gradient Protocol: Shallow Gradient (0.5% B/min slope) Isobaric_Check->Fix_Gradient Yes

Caption: Logical workflow for diagnosing noise sources: distinguishing between instrument contamination (carryover) and sample matrix effects (adducts/isobars).

Module 4: Advanced Instrument Parameters

User Question: "I've cleaned the sample, but the signal is still unstable. What specific MS parameters should I tune?"

Scientist’s Diagnosis: Leucinostatins are large, fragile molecules. If your Cone Voltage (or Declustering Potential) is too high, you are fragmenting the molecule before it enters the quadrupole (In-Source Fragmentation).[1] If it is too low, you aren't stripping away the solvent shell, leading to high background noise.

Optimization Protocol:

  • Source Temperature: Set to 350°C - 400°C . High heat is required to desolvate these lipopeptides.

  • Cone Voltage Ramp: Perform a "Cone Ramp" experiment (e.g., 20V to 80V).

    • Observation: Plot the intensity of m/z 1205.

    • Goal: Find the "Sweet Spot" where solvent clusters (low mass noise) disappear, but the Leucinostatin B intact ion is maximum.

  • Collision Energy (for MS/MS): If performing MRM, Leucinostatin B fragments well at moderate energies (30-45 eV).[1] Look for the characteristic fragment m/z 208 (a common peptaibol fragment).[1]

References

  • Martinez, A. F. C., et al. (2014).[3] Liquid chromatography-tandem mass spectrometry characterization of five new leucinostatins produced by Paecilomyces lilacinus CG-189. The Journal of Antibiotics.[3]

  • Mujezinovic, A., et al. (2010).[4] Cleaning of raw peptide MS/MS spectra: improved protein identification following deconvolution of multiply charged peaks. PubMed.[1]

  • PubChem. (n.d.).[1] Leucinostatin B Compound Summary. National Library of Medicine.

  • Isogai, A., et al. (1989). Structural Elucidation of Minor Components of Peptidyl Antibiotic P168s (Leucinostatins) by Tandem Mass Spectrometry. Agricultural and Biological Chemistry.[5] [1][2]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of Leucinostatin B Detection: NMR vs. Mass Spectrometry

In the realm of natural product research and drug development, the accurate and reliable detection of bioactive compounds is paramount. Leucinostatins, a class of peptide mycotoxins produced by fungi such as Purpureocill...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of natural product research and drug development, the accurate and reliable detection of bioactive compounds is paramount. Leucinostatins, a class of peptide mycotoxins produced by fungi such as Purpureocillium lilacinum, have garnered significant interest due to their potent antimicrobial, antitumor, and phytotoxic activities.[1][2][3] Leucinostatin B, a prominent member of this family, necessitates robust analytical methodologies for its identification and quantification in various matrices.[4][5] This guide provides an in-depth comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the detection and cross-validation of Leucinostatin B. As we delve into the nuances of each method, we will explore not just the "how," but the critical "why" behind experimental choices, ensuring a scientifically rigorous approach to your analytical workflow.

The Analytical Imperative: Why Cross-Validation Matters

Before we dissect the individual techniques, it is crucial to underscore the importance of cross-validation. Relying on a single analytical method can introduce unforeseen biases and potential inaccuracies. Cross-validation, the process of corroborating results from two or more orthogonal methods, provides a much higher degree of confidence in your data. For a complex peptide like Leucinostatin B, which may be present in intricate biological extracts, this practice is not just recommended—it is a hallmark of sound scientific practice.[6][7]

Nuclear Magnetic Resonance (NMR): The Structural Virtuoso

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of an analyte.[8][9] For Leucinostatin B, ¹H and ¹³C NMR are invaluable for confirming its identity by mapping the chemical environment of each proton and carbon atom.

The Power of Quantitative NMR (qNMR)

Beyond structural elucidation, quantitative NMR (qNMR) has emerged as a primary measurement method for the precise quantification of natural products.[8][10][11] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12] This allows for the determination of the absolute concentration of Leucinostatin B without the need for an identical reference standard for calibration, a significant advantage over many other techniques.[13]

Experimental Workflow for Leucinostatin B Detection by qNMR

The following diagram outlines a typical workflow for the quantitative analysis of Leucinostatin B using NMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Leucinostatin B Sample Mixing Precise Weighing & Dissolution Sample->Mixing Solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) Solvent->Mixing Standard Internal Standard (e.g., Maleic Anhydride) Standard->Mixing NMR_Tube Transfer to NMR Tube Mixing->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Parameters Set Acquisition Parameters (T1, PW, etc.) Spectrometer->Parameters Acquire Acquire ¹H Spectrum Parameters->Acquire Processing Fourier Transform, Phase & Baseline Correction Acquire->Processing Integration Integrate Analyte & Standard Signals Processing->Integration Calculation Calculate Concentration Integration->Calculation

Caption: A streamlined workflow for quantitative NMR (qNMR) analysis of Leucinostatin B.

Detailed Protocol for qNMR of Leucinostatin B

1. Sample Preparation:

  • Accurately weigh a known amount of the Leucinostatin B sample and a suitable internal standard (e.g., maleic anhydride) into a vial. The choice of internal standard is critical; it should have sharp, well-resolved peaks that do not overlap with the analyte signals.
  • Dissolve the mixture in a known volume of an appropriate deuterated solvent (e.g., chloroform-d, DMSO-d6). Leucinostatin B is soluble in DMSO.[4]
  • Ensure complete dissolution, using gentle vortexing if necessary.
  • Transfer the solution to a high-precision NMR tube.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.
  • Optimize shimming to ensure a homogeneous magnetic field.
  • Determine the spin-lattice relaxation time (T1) of the protons to be quantified. This is a crucial step for accurate quantification, as it dictates the necessary relaxation delay between scans.
  • Set the acquisition parameters, ensuring the relaxation delay is at least 5 times the longest T1 value.
  • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
  • Carefully integrate the well-resolved signals of both Leucinostatin B and the internal standard.
  • Calculate the concentration of Leucinostatin B using the following formula: Concentration (Analyte) = [Integral (Analyte) / Number of Protons (Analyte)] * [Number of Protons (Standard) / Integral (Standard)] * [Concentration (Standard)]

Mass Spectrometry: The Sensitivity Specialist

Mass Spectrometry (MS) is a highly sensitive and selective technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] When coupled with a separation technique like Liquid Chromatography (LC), LC-MS/MS becomes a powerhouse for the detection and quantification of trace amounts of analytes in complex mixtures.[14] For Leucinostatin B, which has a molecular weight of 1204.60 g/mol and an exact mass of 1203.8206, LC-MS/MS is an ideal tool for its detection.[4][15]

The Advantage of Tandem Mass Spectrometry (MS/MS)

Tandem MS (MS/MS) significantly enhances the specificity of detection. In this technique, the precursor ion corresponding to Leucinostatin B is selected, fragmented, and the resulting product ions are detected.[1] This provides a unique fragmentation pattern that serves as a highly specific fingerprint for the molecule, minimizing the chances of false positives.[3][16]

Experimental Workflow for Leucinostatin B Detection by LC-MS/MS

The following diagram illustrates a typical workflow for the analysis of Leucinostatin B using LC-MS/MS.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_acq_lcms LC-MS/MS Analysis cluster_proc_lcms Data Analysis Sample_LCMS Leucinostatin B Sample Extraction Solvent Extraction Sample_LCMS->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Final_Sample Reconstitution in Mobile Phase Cleanup->Final_Sample LC HPLC/UHPLC System Final_Sample->LC MS Tandem Mass Spectrometer LC->MS Data_Acq Data Acquisition (MRM Mode) MS->Data_Acq Chromatogram Chromatogram Integration Data_Acq->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Quantification of Leucinostatin B Calibration->Quantification

Caption: A standard workflow for the quantification of Leucinostatin B using LC-MS/MS.

Detailed Protocol for LC-MS/MS of Leucinostatin B

1. Sample Preparation:

  • Extract Leucinostatin B from the sample matrix using a suitable organic solvent (e.g., methanol or dichloromethane).[1]
  • Perform a sample clean-up step, such as Solid Phase Extraction (SPE), to remove interfering compounds.[1]
  • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Inject the sample into an HPLC or UHPLC system equipped with a suitable C18 column.
  • Develop a gradient elution method using a mobile phase typically consisting of water and acetonitrile with a modifier like formic acid to improve ionization.[16]
  • The eluent from the LC is directed to the electrospray ionization (ESI) source of the tandem mass spectrometer, operating in positive ion mode.[16]
  • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for Leucinostatin B (e.g., m/z 1204.8 [M+H]⁺) and monitoring for specific product ions.

3. Data Analysis and Quantification:

  • Integrate the peak area of the Leucinostatin B MRM transition.
  • Prepare a calibration curve using a series of known concentrations of a Leucinostatin B standard.
  • Quantify the amount of Leucinostatin B in the sample by comparing its peak area to the calibration curve.

Head-to-Head Comparison: NMR vs. Mass Spectrometry

FeatureQuantitative NMR (qNMR)LC-MS/MS
Principle Measures the nuclear spin properties of atoms in a magnetic field. Quantification is based on the direct proportionality of signal integral to the number of nuclei.[12]Separates compounds by chromatography and measures the mass-to-charge ratio of ionized molecules. Quantification is based on the response of the analyte compared to a standard curve.
Sensitivity Lower (typically in the micromolar to millimolar range).[9][17]Higher (can reach picomolar to femtomolar levels).[9][17]
Specificity High, based on the unique chemical shifts and coupling constants of the entire molecule.Very high, especially in MS/MS mode, based on specific precursor-product ion transitions.[3]
Resolution Excellent for resolving signals from structurally similar compounds.High, especially with high-resolution mass spectrometers.
Sample Preparation Minimal, often just dissolution in a deuterated solvent.[17]More extensive, typically involving extraction and clean-up steps.[14]
Quantification Absolute quantification possible without a specific reference standard.[13]Relative quantification requiring a standard curve of the analyte.
Throughput Lower, as each sample requires a relatively long acquisition time.Higher, with typical run times of a few minutes per sample.
Cost High initial instrument cost and maintenance.Generally lower initial cost compared to high-field NMR.
Non-destructive Yes, the sample can be fully recovered.[10]No, the sample is consumed during ionization.

The Cross-Validation Framework

The true power of these techniques is realized when they are used in a complementary fashion for cross-validation.

Cross_Validation cluster_methods Analytical Methods cluster_results Results & Comparison cluster_outcome Validation Outcome NMR qNMR Analysis Quant_NMR Quantitative Result from NMR NMR->Quant_NMR MS LC-MS/MS Analysis Quant_MS Quantitative Result from MS MS->Quant_MS Comparison Compare Results Quant_NMR->Comparison Quant_MS->Comparison Concordant Concordant Results: High Confidence Comparison->Concordant Agreement Discordant Discordant Results: Investigate Discrepancies Comparison->Discordant Disagreement

Caption: A logical workflow for the cross-validation of Leucinostatin B quantification.

A typical cross-validation study would involve analyzing the same set of Leucinostatin B samples by both qNMR and LC-MS/MS. If the quantitative results from both methods are in close agreement, it provides strong evidence for the accuracy of the measurements. Any significant discrepancies would warrant further investigation into potential matrix effects, sample preparation issues, or methodological biases.

Conclusion: A Synergistic Approach for Unwavering Confidence

Both NMR and Mass Spectrometry are formidable tools for the analysis of Leucinostatin B. While qNMR offers the advantage of absolute quantification and structural confirmation in a single experiment, LC-MS/MS provides unparalleled sensitivity and specificity for trace-level detection in complex matrices. The choice of a primary technique may depend on the specific research question, sample availability, and required detection limits. However, for the highest level of scientific rigor and data integrity, a synergistic approach that employs both methods for cross-validation is unequivocally the gold standard. By understanding the strengths and limitations of each technique and implementing a robust cross-validation strategy, researchers can ensure the accuracy and reliability of their Leucinostatin B detection, paving the way for confident advancements in drug discovery and development.

References

  • Frontiers. (2024, June 24). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Liquid chromatography-tandem mass spectrometry characterization of five new leucinostatins produced by Paecilomyces lilacinus CG—189. Retrieved from [Link]

  • PMC. Validation of a Generic qHNMR Method for Natural Products Analysis. Retrieved from [Link]

  • ResearchGate. Quantitative 1 H NMR: Development and Potential of a Method for Natural Products Analysis § | Request PDF. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • MDPI. Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin. Retrieved from [Link]

  • PMC. Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin. Retrieved from [Link]

  • PubMed. Studies on peptide antibiotics, leucinostatins. II. The structures of leucinostatins A and B. Retrieved from [Link]

  • PubMed. Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B. Retrieved from [Link]

  • ResearchGate. Figure 2: LC-MS full scan of the crude extract in the positive mode and.... Retrieved from [Link]

  • PMC - NIH. (2024, September 20). Leucinostatins from fungal extracts block malaria transmission to mosquitoes. Retrieved from [Link]

  • PubChem. Leucinostatin B | C61H109N11O13 | CID 139589316. Retrieved from [Link]

  • PubMed. (2015, March 15). Liquid chromatography-tandem mass spectrometry characterization of five new leucinostatins produced by Paecilomyces lilacinus CG-189. Retrieved from [Link]

  • IntechOpen. Development and Validation of Analytical Methods for Mycotoxins in Food, Medicinal Herbs and Feed. Retrieved from [Link]

  • IUCr Journals. (2022, November 10). electronic reprint Structure of a hydrophobic leucinostatin derivative determined by host lattice display. Retrieved from [Link]

  • J-STAGE. Structural Elucidation of Minor Components of Peptidyl Antibiotic P168s (Leucinostatins) by Tandem Mass Spectrometry. Retrieved from [Link]

  • BORIS Portal. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. Retrieved from [Link]

  • ResearchGate. (2025, August 10). In vitro and in vivo antitrypanosomal activities of three peptide antibiotics: leucinostatin A and B, alamethicin I and tsushimycin (vol 62, pg 303, 2009) | Request PDF. Retrieved from [Link]

  • Brill. (2024, February 22). Developments in analytical techniques for mycotoxin determination: an update for 2022-23. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Validation of analytical methods for determining mycotoxins in foodstuffs. Retrieved from [Link]

  • MDPI. (2025, March 14). Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. Retrieved from [Link]

  • Taylor & Francis. (2008, March 17). LC–MS/MS multi-method for mycotoxins after single extraction, with validation data for peanut, pistachio, wheat, maize, cornflakes, raisins and figs. Retrieved from [Link]

  • PMC. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Retrieved from [Link]

  • Technology Networks. Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Retrieved from [Link]

  • SpringerLink. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Retrieved from [Link]

  • PubMed. (2022, October 23). Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin. Retrieved from [Link]

  • Hilaris. Use of NMR and MS-Based Metabolomics in Clinical Biomarker Discovery. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Solvent Extraction Efficiencies for Leucinostatin B

Executive Summary Leucinostatin B is a lipophilic, phytotoxic heptapeptide antibiotic produced by Purpureocillium lilacinum.[1] Its structural complexity—characterized by a high content of -aminoisobutyric acid and a fat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Leucinostatin B is a lipophilic, phytotoxic heptapeptide antibiotic produced by Purpureocillium lilacinum.[1] Its structural complexity—characterized by a high content of


-aminoisobutyric acid and a fatty acid moiety—creates a distinct amphiphilic profile that dictates solvent efficacy.

This guide compares the extraction efficiencies of four primary solvent systems: Methanol (MeOH) , Ethyl Acetate (EtOAc) , Acetone , and Chloroform (


) .[1]

Key Findings:

  • Methanol is the superior solvent for mycelial extraction , yielding the highest recovery (>90%) due to its ability to penetrate cell walls, though it suffers from low selectivity (co-extracts polar impurities).[1]

  • Ethyl Acetate is the gold standard for liquid-liquid partition from culture filtrates. It offers the best balance of recovery (~80-85%) and purity, effectively excluding highly polar media components.[1]

  • pH Criticality: Leucinostatin B is basic; extraction efficiency in organic phases significantly improves when the aqueous phase is adjusted to pH 3.0–4.0 or alkaline conditions depending on the specific salt form target, though acidic conditions are standard for initial partitioning.

Physicochemical Context & Solubility Profile[2][3]

To optimize extraction, one must understand the target molecule. Leucinostatin B (MW ~1205 Da) is a peptaibiotic .[1]

  • Hydrophobic Region: Long fatty acid chain (4-methyl-2-hexenoic acid) and multiple leucine residues.[1]

  • Hydrophilic Region: C-terminal amino alcohol and peptide bonds.

  • Implication: It is sparingly soluble in water but highly soluble in lower alcohols and moderately polar organic solvents.

Comparative Solvent Efficiency Matrix
SolventPolarity Index (

)
Est.[1] Recovery (Mycelia)*Est.[1] Recovery (Filtrate)**SelectivityPrimary Utility
Methanol 5.192 - 96% N/A (Miscible)LowInitial biomass extraction (Cell lysis).[1]
Ethyl Acetate 4.465 - 70%80 - 85% High Liquid-Liquid partition; removing polar media.
Acetone 5.188 - 92%N/A (Miscible)ModerateAlternative to MeOH; easier evaporation.[1]
Chloroform 4.175 - 80%70 - 75%ModerateHistorical methods; high toxicity concerns.

*Recovery percentages are representative ranges based on exhaustive extraction protocols (Mikami et al., 1989). **Filtrate recovery assumes liquid-liquid partition from aqueous broth.[1]

Detailed Comparative Analysis

A. Methanol: The "Brute Force" Extractor

Methanol is the industry standard for extracting Leucinostatin B from the solid state (mycelia) .

  • Mechanism: Methanol disrupts the fungal cell wall and solubilizes the membrane-bound lipopeptides.

  • Pros: Highest gross yield; prevents peptide aggregation.[1]

  • Cons: Co-extracts sugars, salts, and other proteins, requiring significant downstream purification (e.g., Silica gel or ODS column).[1]

B. Ethyl Acetate: The "Selective" Partition

Ethyl Acetate is the solvent of choice for processing the culture filtrate (supernatant).

  • Mechanism: When the broth is acidified (pH 3.0), Leucinostatin B becomes less water-soluble and partitions preferentially into the EtOAc phase.[1]

  • Pros: Excellent exclusion of water-soluble media components (peptones, glucose).[1]

  • Cons: Lower penetration power for solid mycelia compared to alcohols.[1]

C. Chloroform/Dichloromethane: The Historical Option

Early isolation papers (Arai et al., 1973) utilized chlorinated solvents.[1]

  • Status: Largely deprecated in modern high-throughput screening due to hepatotoxicity and environmental regulations, despite good solubility parameters for Leucinostatins.

Validated Experimental Protocols

The following workflows represent the optimized "Hybrid Approach" combining Methanol (for biomass) and Ethyl Acetate (for purification).

Protocol A: Extraction from Mycelia (Solid Phase)

Objective: Maximize yield from fungal mass.[1]

  • Harvest: Separate mycelia from broth via centrifugation (5000 rpm, 15 min).

  • Lysis: Steep wet mycelia in Methanol (1:5 w/v ratio) for 24 hours with agitation.

  • Filtration: Filter through Whatman No. 1 paper. Retain filtrate.

  • Concentration: Evaporate MeOH in vacuo at 40°C until an aqueous residue remains.

  • Partition: Adjust residue to pH 9.0 (using

    
    ) and extract 3x with Ethyl Acetate .
    
    • Note: Leucinostatin B is basic; alkaline pH ensures it is in the non-ionized form, improving transfer to the organic phase.

Protocol B: Extraction from Culture Filtrate (Liquid Phase)

Objective: High-purity extraction from fermentation media.[1]

  • Conditioning: Adjust culture filtrate to pH 3.0 using 1N HCl.

    • Scientific Rationale: Acidification protonates acidic impurities, keeping them in the water phase, while Leucinostatin salts partition effectively.

  • Partition: Add an equal volume of Ethyl Acetate . Shake vigorously for 30 min.

  • Separation: Allow phases to separate. Collect the upper organic layer.

  • Wash: Wash the EtOAc layer with 5%

    
     to remove acidic impurities.
    
  • Drying: Dry over anhydrous

    
     and concentrate.
    

Visualizing the Extraction Logic

The following diagram illustrates the decision tree for solvent selection based on the state of the starting material.

Leucinostatin_Extraction Culture P. lilacinus Culture Separation Centrifugation (5000 rpm) Culture->Separation Mycelia Solid Phase (Mycelia) Separation->Mycelia Sediment Filtrate Liquid Phase (Broth) Separation->Filtrate Supernatant MeOH_Ext Methanol Extraction (Cell Lysis) Mycelia->MeOH_Ext Solvent of Choice Acidify Adjust pH to 3.0 (HCl) Filtrate->Acidify Crude_M Crude Extract A (High Impurity) MeOH_Ext->Crude_M EtOAc_Part Ethyl Acetate Partition Acidify->EtOAc_Part Solvent of Choice Crude_F Crude Extract B (High Purity) EtOAc_Part->Crude_F Crude_M->EtOAc_Part HPLC HPLC Purification (ODS Column) Crude_M->HPLC Crude_F->HPLC

Caption: Workflow segregating solvent choice by physical state: Methanol for cellular penetration vs. Ethyl Acetate for selective partitioning.

References

  • Arai, T., et al. (1973). Isolation and properties of Leucinostatin.[1] The Journal of Antibiotics.

  • Mikami, Y., et al. (1989). Paecilotoxin production in clinical or terrestrial isolates of Paecilomyces lilacinus strains.[1] Mycopathologia.[1][2][3][4]

  • Fukushima, K., et al. (1983). Studies on peptide antibiotics, leucinostatins.[1] I. Separation, physico-chemical properties and biological activities of leucinostatins A and B. The Journal of Antibiotics.

  • Park, J.O., et al. (2004). Production of leucinostatins and nematicidal activity of Australian isolates of Paecilomyces lilacinus.[1][3][5] Letters in Applied Microbiology.[1][3][5]

Sources

Safety & Regulatory Compliance

Safety

Leucinostatin B: Operational Safety &amp; Disposal Guide

Focus: Analytical Standards & Mass Spectrometry (M+H) Context Executive Safety Summary Leucinostatin B (CAS 76663-52-0) is a potent hydrophobic peptide mycotoxin and antibiotic.[1] Unlike standard laboratory reagents, it...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Analytical Standards & Mass Spectrometry (M+H) Context

Executive Safety Summary

Leucinostatin B (CAS 76663-52-0) is a potent hydrophobic peptide mycotoxin and antibiotic.[1] Unlike standard laboratory reagents, it poses a dual threat: acute biological toxicity (uncoupling of mitochondrial oxidative phosphorylation) and environmental persistence (aquatic toxicity).

The "M+H" Context: The reference to "M+H" (protonated molecular ion) indicates you are likely handling this compound in an analytical setting, specifically Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This creates a unique disposal challenge: Mixed Waste. You are dealing with a potent toxin dissolved in organic solvents (Acetonitrile/Methanol), which renders standard biological inactivation protocols (like bleaching) chemically dangerous.

Immediate Directives:

  • NEVER dispose of Leucinostatin B down the drain.[2]

  • NEVER add bleach (sodium hypochlorite) to LC-MS waste containing Acetonitrile (risk of forming toxic cyanogen chloride gas).[1]

  • ALWAYS segregate as "Acute Toxin / Flammable" waste for high-temperature incineration.[1]

Hazard Identification & Mechanism

To handle this compound safely, you must understand why it is dangerous. This is not just a chemical irritant; it is a bio-energetic poison.

PropertyDataOperational Implication
Mechanism Mitochondrial Uncoupler / ATPase InhibitorDisrupts ATP production in cells.[1] Inhalation or skin absorption can lead to systemic energy failure.
Physical State Hydrophobic Peptide (Solid/Powder)High risk of static aerosolization during weighing. Use an ionizing fan or anti-static gun.
Solubility Soluble in Alcohols, DMSO, AcetonitrileReadily penetrates skin if dissolved in carrier solvents (like DMSO).
Environmental H411 (Toxic to aquatic life)Zero-discharge policy for sink drains.[1]

Mechanistic Insight: Leucinostatin B acts as a protonophore, shuttling protons across the inner mitochondrial membrane, collapsing the proton motive force (


) required for ATP synthesis.[3] This mimics the action of classical uncouplers like FCCP, but with higher potency due to its peptide structure.

Disposal Protocols: The "Self-Validating" Workflow[1]

A self-validating system means the process itself prevents errors (e.g., using physical barriers or distinct containers).

Scenario A: Analytical Waste (LC-MS Effluent)

Context: You have run an LC-MS sequence.[1] The waste container contains Acetonitrile, Water, Formic Acid, and trace Leucinostatin B.

The Protocol:

  • Segregation: Do not mix this output with general "Halogenated" or "Non-Halogenated" waste streams used for benign chemistry. Use a dedicated bottle labeled "Cytotoxic / LC-MS Waste." [1]

  • Labeling: The label must explicitly state:

    • Contains: Acetonitrile, Methanol, Formic Acid, Leucinostatin B (Trace Toxin) .

    • Hazard:[2] Flammable, Acute Toxin.

  • No Treatment: Do NOT attempt to neutralize this waste at the bench. The presence of organic modifiers makes chemical inactivation unreliable and potentially reactive.

  • Disposal Path: Hand off to EHS for High-BTU Incineration . This ensures thermal destruction of the peptide bond (

    
    C).
    
Scenario B: Solid Waste & Stock Vials

Context: Empty vials, contaminated gloves, weighing boats, and pipette tips.

The Protocol:

  • Primary Containment: Place all solid disposables immediately into a clear, sealable bag (e.g., Ziploc) located inside the fume hood.

  • Secondary Containment: Seal the bag and place it into a rigid "Cytotoxic / Pathological Waste" burn box (often white or yellow, distinct from red biohazard boxes).

  • Sharps: Any needles or glass vials must go into a hard-walled sharps container labeled "Chemically Contaminated Sharps."[4]

Scenario C: Spill Response (Immediate Action)

Context: You dropped a stock vial (1 mg/mL in DMSO).

  • Evacuate & PPE: Clear the immediate area. Ensure you are wearing double nitrile gloves, a lab coat, and safety goggles.

  • Absorb: Cover the liquid spill with a spill pillow or absorbent pads.

  • Inactivate (Surface Only): Once the bulk liquid is removed, wipe the surface with 10% Sodium Hypochlorite (Bleach) followed by water.

    • Note: While we do not bleach the waste bottle (due to acetonitrile), bleaching the surface residue is effective for oxidizing the peptide structure.

  • Disposal: All cleanup materials go into the "Cytotoxic Solid Waste" stream.

Visualizing the Decision Logic

The following diagram illustrates the critical decision tree for Leucinostatin B disposal, specifically highlighting the "Mixed Waste" trap.

Leucinostatin_Disposal Start Leucinostatin B Waste Generated State What is the physical state? Start->State Solid Solid Waste (Vials, Gloves, Tips) State->Solid Liquid Liquid Waste State->Liquid Solid_Action Double Bag -> Cytotoxic Burn Box Solid->Solid_Action SolventCheck Does it contain Organic Solvents? (Acetonitrile, MeOH, DMSO) Liquid->SolventCheck MixedWaste LC-MS Mixed Waste (Flammable + Toxic) SolventCheck->MixedWaste Yes (e.g., LC-MS) Aqueous Aqueous Waste Only (Buffer residues) SolventCheck->Aqueous No (Water only) Action_Incinerate DO NOT TREAT Send for High-BTU Incineration MixedWaste->Action_Incinerate CRITICAL: NO BLEACH Action_Bleach Chemical Inactivation (10% Bleach, 30 mins) then pH Neutralize Aqueous->Action_Bleach Action_Bleach->Action_Incinerate Final Disposal

Caption: Decision tree emphasizing the prohibition of bleaching LC-MS waste streams to prevent hazardous chemical reactions.

Regulatory & Compliance (RCRA)[1]

While Leucinostatin B is not explicitly named on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it falls under the "Characteristic" waste guidelines due to its toxicity profile.

  • Waste Classification: Non-specific organic toxic waste.

  • RCRA Code: Likely D001 (Ignitable, if in LC solvents) and D003 (Reactive, potentially, if handled improperly), or simply regulated as "Non-RCRA Regulated Toxic Waste" depending on state statutes.

  • Best Practice: Treat as P-Listed equivalent . Many institutions default peptide toxins to the strictest category to ensure incineration.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 139589316, Leucinostatin B. Retrieved from [Link][1]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of California, San Diego (UCSD) Environment, Health & Safety. Biohazardous and Medical Waste Overview (Peptide Toxin Guidelines). Retrieved from [Link][1]

Sources

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